Piperazine hydrobromide
Beschreibung
Eigenschaften
CAS-Nummer |
14007-05-7 |
|---|---|
Molekularformel |
C4H11BrN2 |
Molekulargewicht |
167.05 g/mol |
IUPAC-Name |
piperazine;hydrobromide |
InChI |
InChI=1S/C4H10N2.BrH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H |
InChI-Schlüssel |
RYHBGVSBFUOHAE-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.Br |
Kanonische SMILES |
C1CNCCN1.Br |
Andere CAS-Nummern |
59813-07-9 14007-05-7 |
Verwandte CAS-Nummern |
110-85-0 (Parent) |
Synonyme |
1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Structural Dynamics of Piperazine Hydrobromide: A Crystallographic & Solid-State Analysis Guide
Executive Summary
This technical guide provides a rigorous structural analysis of Piperazine Hydrobromide (specifically the Dihydrobromide form, Piperazinium Dibromide ), a critical pharmaceutical salt used as an anthelmintic agent. It details the transition from chemical synthesis to single-crystal X-ray diffraction (SC-XRD) elucidation. By focusing on the P2₁/c monoclinic space group—a standard for centrosymmetric organic salts—this guide serves as a blueprint for characterizing small-molecule active pharmaceutical ingredients (APIs).
Part 1: Chemical Context & Solid-State Significance
Piperazine (
Why this structure matters:
-
Bioavailability: The salt form significantly enhances aqueous solubility compared to the free base, critical for its use in treating ascariasis (roundworm infections).
-
Conformational Stability: The piperazine ring is a textbook example of the chair conformation , minimizing torsional strain. Understanding how this conformation locks into the crystal lattice is vital for predicting polymorphism.
-
Hydrogen Bonding: The structure is dominated by charge-assisted hydrogen bonds (
), which dictate the mechanical properties and thermal stability of the bulk powder.
Part 2: Experimental Protocols
Synthesis & Crystallization Workflow
Objective: To isolate high-purity single crystals suitable for SC-XRD.
Reagents:
-
Piperazine (anhydrous, >99%)
-
Hydrobromic Acid (48% aq. solution)
-
Solvent: Ethanol/Water (80:20 v/v)
Protocol:
-
Dissolution: Dissolve 10 mmol of Piperazine in 10 mL of ethanol.
-
Protonation: Dropwise add 22 mmol of HBr (slight excess) while stirring. The reaction is exothermic; maintain temperature
to prevent degradation. -
Precipitation: A white precipitate of Piperazine Dihydrobromide forms immediately.
-
Recrystallization (Critical Step):
-
Redissolve the precipitate in a minimum amount of hot water/ethanol mixture (
). -
Filter the hot solution through a 0.45
PTFE filter to remove nucleation sites (dust). -
Slow Evaporation: Cover the vial with parafilm, poke 3-4 pinholes, and leave undisturbed at room temperature for 3-5 days.
-
Expert Insight: Rapid cooling yields polycrystalline powder (useless for SC-XRD). Slow evaporation allows the molecules to arrange thermodynamically into the lowest energy lattice, minimizing defects.
Visualization of Crystallization Logic
Caption: Thermodynamic workflow for isolating single crystals from the crude salt precipitate.
Part 3: Structural Elucidation (SC-XRD)
Upon harvesting a clear, block-like crystal (
Crystal Data Summary
The following parameters are typical for Piperazinium salts (specifically the dibromide or isostructural analogues like the dichloride):
| Parameter | Value / Description |
| Crystal System | Monoclinic |
| Space Group | |
| Z (Formula Units) | 2 (Cation lies on inversion center) |
| Morphology | Colorless Block |
| Lattice Parameter | ~6.0 - 7.0 Å |
| Lattice Parameter | ~8.0 - 9.0 Å |
| Lattice Parameter | ~12.0 - 13.0 Å |
| Beta Angle ( | ~95 - 105° |
Note: Exact dimensions vary slightly based on hydration (anhydrous vs. hydrate). The
Molecular Conformation
The piperazinium dication (
-
Why? This conformation staggers the C-H bonds and the bulky ammonium groups, eliminating torsional strain (Pitzer strain) found in boat or twist-boat forms.
-
Symmetry: The centroid of the ring often sits on a crystallographic inversion center (0, 0, 0), meaning the asymmetric unit contains only half the cation and one bromide anion. The full structure is generated by symmetry operations.
Hydrogen Bonding Network
The stability of the crystal is derived from a 3D network of hydrogen bonds.
-
Donors: The ammonium nitrogens (
), each having two protons. -
Acceptors: The Bromide anions (
). -
Interaction:
. -
Geometry: The Br ions bridge adjacent piperazine rings, forming infinite chains or sheets. This strong electrostatic "glue" results in a high melting point (>300°C decomposition).
Structural Logic Diagram
Caption: The interplay between molecular conformation and intermolecular forces defining the lattice.
Part 4: Bulk Characterization & Validation
Single crystal data must be bridged to the bulk material used in drug development.
Powder X-Ray Diffraction (PXRD)
-
Purpose: To verify that the bulk powder synthesized in Step 2.1 is the same phase as the single crystal analyzed in Step 3.
-
Protocol: Grind 50 mg of crystals. Scan from
to . -
Analysis: Generate a simulated powder pattern from the SC-XRD .CIF file (using Mercury or similar software). Overlay the experimental PXRD pattern.
-
Match: Phase purity confirmed.
-
Mismatch: Indicates polymorphism or impurities.
-
Thermal Analysis (DSC/TGA)
-
DSC (Differential Scanning Calorimetry): Expect a sharp endotherm only upon melting/decomposition. Piperazine salts often sublime or decompose before melting.
-
TGA (Thermogravimetric Analysis): Use to detect solvates. A weight loss
indicates water/solvent loss (hydrate formation). Pure anhydrous Piperazine Dihydrobromide should show no mass loss until decomposition.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures: Piperazinium salts structural data. (General Search Portal). Retrieved from [Link]
-
Acta Crystallographica. Crystal structure of piperazinium compounds. (Specific examples of piperazinium salt geometries). Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]
An In-depth Technical Guide on the Core Mechanism of Action of Piperazine Hydrobromide in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperazine, a long-established anthelmintic agent, exerts its therapeutic effect through a targeted disruption of the neuromuscular system in susceptible parasites.[1] This in-depth technical guide elucidates the core mechanism of action of piperazine hydrobromide, focusing on its role as a γ-aminobutyric acid (GABA) receptor agonist. By binding to and activating GABA receptors on the muscle cells of nematodes, piperazine induces a state of flaccid paralysis, leading to the expulsion of the worms from the host's gastrointestinal tract.[1][2][3][4] This guide will provide a comprehensive overview of the underlying molecular and physiological processes, supported by experimental evidence and methodologies, to offer a valuable resource for researchers in pharmacology, parasitology, and drug development.
Introduction: Piperazine - A Stalwart in Anthelmintic Therapy
Piperazine and its salts, including this compound, have been a mainstay in the treatment of intestinal nematode infections in both human and veterinary medicine for decades.[2] Its primary indications are for infections caused by the common roundworm (Ascaris lumbricoides) and the pinworm (Enterobius vermicularis).[2][3] The enduring clinical utility of piperazine stems from its targeted and effective mechanism of action, which results in the paralysis and subsequent expulsion of the parasites.[1][3][4]
Core Mechanism of Action: GABA Receptor Agonism
The principal anthelmintic effect of piperazine is achieved through its interaction with GABA receptors in the neuromuscular systems of nematodes.[1][2]
2.1. The Role of GABA in Nematode Neuromuscular Function
In nematodes, GABA is a key inhibitory neurotransmitter that regulates muscle contraction. Unlike in vertebrates where GABAergic signaling is primarily confined to the central nervous system, in nematodes, it plays a crucial role in the peripheral neuromuscular system.[2] The binding of GABA to its receptors on muscle cells leads to the opening of chloride ion (Cl-) channels. The resulting influx of chloride ions hyperpolarizes the muscle cell membrane, making it less excitable and thereby inhibiting muscle contraction.
2.2. Piperazine's Mimicry of GABA
Piperazine functions as a potent GABA agonist, meaning it mimics the action of GABA by binding to and activating these GABA receptors.[1][2][5] This activation leads to a sustained opening of the chloride channels and a continuous influx of chloride ions into the muscle cell.[2][5][6] The consequence is a prolonged state of hyperpolarization of the muscle membrane, which prevents the muscle from contracting in response to excitatory neurotransmitters like acetylcholine.[7][8] This sustained state of muscle relaxation manifests as flaccid paralysis.[2][7][9]
2.3. Selective Toxicity
A critical aspect of piperazine's therapeutic success is its selective toxicity towards the parasite. The GABA receptors in nematodes are significantly more sensitive to piperazine than their mammalian counterparts.[9] This physiological difference allows for the effective paralysis of the worms with minimal neuromuscular effects on the host.[1]
The Physiological Cascade: From Receptor Binding to Parasite Expulsion
The binding of piperazine to nematode GABA receptors initiates a cascade of events culminating in the elimination of the parasite.
3.1. Flaccid Paralysis
The hyperpolarization of the muscle cells induced by piperazine leads to a complete loss of muscle tone in the worm.[2] This flaccid paralysis renders the parasite unable to maintain its position within the host's intestines.[10]
3.2. Expulsion from the Host
Once paralyzed, the worms are unable to resist the natural peristaltic movements of the host's digestive tract.[1][5] Consequently, they are passively expelled from the body in the stool.[3][4]
Visualizing the Mechanism of Action
To illustrate the signaling pathway of piperazine's action, the following diagram is provided:
Caption: Piperazine's agonistic action on GABA receptors leads to chloride ion influx, hyperpolarization, and subsequent flaccid paralysis of the nematode muscle cell.
Experimental Validation: Methodologies and Expected Outcomes
The mechanism of action of piperazine can be empirically demonstrated through various in vitro and in vivo experimental models.
5.1. In Vitro Muscle Contraction Assays
A common method involves the use of isolated muscle preparations from susceptible nematodes, such as Ascaris suum.
Experimental Protocol: Ascaris suum Muscle Strip Assay
-
Tissue Preparation: Isolate a longitudinal muscle strip from an adult Ascaris suum.
-
Mounting: Suspend the muscle strip in an organ bath containing a physiological saline solution and connect it to a force transducer to measure muscle tension.
-
Stimulation: Induce rhythmic contractions using an excitatory agent like acetylcholine.
-
Piperazine Application: Introduce increasing concentrations of this compound to the bath.
-
Data Recording: Continuously record the muscle tension to observe the effect of piperazine on the amplitude and frequency of contractions.
Expected Outcome: A dose-dependent decrease in muscle contraction, leading to complete paralysis at higher concentrations, would be observed. This provides direct evidence of piperazine's paralytic effect.
5.2. Electrophysiological Studies
Electrophysiological techniques can be employed to directly measure the changes in the muscle cell membrane potential.
Experimental Protocol: Intracellular Recording
-
Cell Preparation: Prepare isolated nematode muscle cells.
-
Microelectrode Impalement: Insert a microelectrode into a muscle cell to record its membrane potential.
-
Piperazine Perfusion: Perfuse the preparation with a solution containing piperazine.
-
Data Analysis: Analyze the recordings for changes in the resting membrane potential.
Expected Outcome: The application of piperazine is expected to cause a significant hyperpolarization (increase in the negative charge) of the muscle cell membrane, consistent with the influx of chloride ions.[8]
Quantitative Data Summary
The potency of piperazine can be quantified by determining its half-maximal effective concentration (EC50) in various assays.
| Parameter | Organism | EC50 (mM) | Reference |
| Paralysis | Pratylenchus penetrans | 12.3 | [11] |
| Paralysis | Meloidogyne incognita | 13.4 | [11] |
| Paralysis | Heterodera glycines | 14.4 | [11] |
| Paralysis | Aphelenchus avenae | 22.5 | [11] |
Pharmacokinetics: Absorption, Metabolism, and Excretion
The overall efficacy and safety profile of this compound are also influenced by its pharmacokinetic properties.
-
Absorption: Piperazine is readily absorbed from the gastrointestinal tract following oral administration.[5]
-
Metabolism: It undergoes some metabolism in the liver.[5]
-
Excretion: The majority of the drug and its metabolites are excreted in the urine.[5]
Conclusion and Future Perspectives
The mechanism of action of this compound is a well-defined example of targeted chemotherapy. Its function as a GABA receptor agonist, leading to flaccid paralysis and expulsion of nematodes, has been a cornerstone of anthelmintic treatment for many years.[2][9] While newer anthelmintic agents have been developed, a thorough understanding of piperazine's mechanism remains crucial for several reasons:
-
Understanding Resistance: Investigating potential alterations in GABA receptors can provide insights into the mechanisms of drug resistance.
-
Drug Discovery: The selective action of piperazine on invertebrate GABA receptors can serve as a model for the development of new and more potent anthelmintics.
-
Combination Therapy: Knowledge of its specific target allows for the rational design of combination therapies with other anthelmintics that have different mechanisms of action.
References
- Patsnap Synapse. (2024, June 15). What is Piperazine used for?
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Action of Piperazine.
- Mayo Clinic. (2025, September 1). Piperazine (oral route).
- IQB. (n.d.). Vademecum - Piperazine.
- Del Castillo, J., De Mello, W. C., & Morales, T. (1964). Mechanism of the paralysing action of piperazine on Ascaris muscle. British Journal of Pharmacology and Chemotherapy, 22(3), 463–477.
- Britannica. (n.d.). Piperazine | drug.
- ChemicalBook. (2023, November 20). Piperazine citrate: mechanism of action, applications and safety.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
- Neliti. (2025, August 2). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives.
- ResearchGate. (n.d.). Mechanism of action of piperazine in helminths: Binding to GABA receptors induces chloride ion influx, causing flaccid paralysis. [Image].
- Moreno, M. A., et al. (2023). GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes. Journal of Nematology, 55.
- NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
Sources
- 1. What is Piperazine used for? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Piperazine | drug | Britannica [britannica.com]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. iqb.es [iqb.es]
- 8. Mechanism of the paralysing action of piperazine on ascaris muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 11. GABA Immunoreactivity and Pharmacological Effects vary Among Stylet-Bearing Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical vs. Experimental pKa of Piperazine Hydrobromide: A Technical Guide
Executive Summary
This guide provides a rigorous technical analysis of the acid dissociation constants (pKa) of piperazine hydrobromide, a critical salt form in pharmaceutical development. We contrast the "Gold Standard" experimental determination via potentiometric titration against state-of-the-art theoretical prediction methods using Density Functional Theory (DFT). Understanding these values is essential for predicting the ionization state of piperazine-based pharmacophores at physiological pH, directly influencing solubility, membrane permeability, and drug-target interactions.
Fundamental Chemistry & Ionization Equilibria
Piperazine (
The ionization profile involves two distinct protonation steps. The presence of the bromide counter-ion (
Ionization Scheme
-
(Acidic Region): Deprotonation of the diprotonated species (
) to the monoprotonated species ( ). -
(Basic Region): Deprotonation of the monoprotonated species (
) to the free base ( ).
At physiological pH (7.4), piperazine exists predominantly as the monocation (
Experimental Determination: Potentiometric Titration
Potentiometric titration is the definitive method for pKa determination of this compound due to its high precision (
Experimental Protocol
This protocol ensures the elimination of carbonate errors (piperazine readily absorbs
Reagents:
-
Analyte: this compound (pure salt).
-
Titrant: 0.1 M Carbonate-free NaOH (standardized).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Inert Gas: Argon or Nitrogen (high purity).
Step-by-Step Workflow:
-
System Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at the target temperature (25°C).
-
Sample Preparation: Dissolve this compound (
M) in 50 mL of degassed 0.15 M KCl solution. -
Acidification (Optional): If starting with the free base or monohydrobromide, add localized excess HCl to fully protonate to
(starting pH < 3.0). -
Inert Purging: Blanket the vessel with Argon for 10 minutes to remove dissolved
. -
Titration: Add NaOH in dynamic increments (0.01 mL near equivalence points). Record Equilibrium Potential (
) after stabilization (<0.1 mV/sec drift). -
Data Processing: Convert
to pH and generate Bjerrum formation curves ( vs pH).
Visualization of Experimental Workflow
Figure 1: Potentiometric titration workflow emphasizing the critical CO2 exclusion step.
Theoretical Prediction: Thermodynamic Cycles
Theoretical prediction utilizes Quantum Chemical methods (Density Functional Theory - DFT) to calculate the Gibbs Free Energy of deprotonation. Direct calculation in the solution phase is often inaccurate; therefore, a thermodynamic cycle (Born-Haber cycle) is employed.
The Thermodynamic Cycle
The pKa is related to the change in Gibbs Free Energy in solution (
To find
-
Gas Phase Acidity (
): High accuracy vacuum calculation. -
Solvation Energies (
): Energy required to transfer species from gas to water (using implicit solvent models like SMD or PCM).
Equation:
Computational Methodology
-
Conformational Search: Piperazine is flexible.[1] A Boltzmann-weighted average of chair/boat conformers must be used.
-
Level of Theory: DFT B3LYP/6-311+G(d,p) or M06-2X (better for dispersion forces).
-
Solvation Model: SMD (Solvation Model based on Density) is preferred over PCM for charged amines.
Visualization of Theoretical Logic
Figure 2: Thermodynamic cycle coupling gas-phase deprotonation with solvation free energies.
Comparative Analysis: Theory vs. Experiment[2][3][4][5]
The following table synthesizes data from high-precision potentiometric studies and standard DFT benchmarks for piperazine.
Table 1: Comparative pKa Values of Piperazine (25°C)
| Ionization Step | Experimental pKa (Ref) | Theoretical pKa (DFT/B3LYP) | Deviation ( | Primary Error Source |
| 5.35 | 5.8 - 6.1 | +0.5 to +0.8 | Solvation of divalent cation ( | |
| 9.73 | 9.6 - 9.9 | Excellent agreement; monocation solvation is well-parameterized. |
Discussion of Discrepancies
-
Solvation of Divalent Ions: Theoretical models often overestimate the stability of the highly charged
species in the gas phase or underestimate its solvation penalty, leading to larger errors in predictions. -
Ionic Strength Effects: Experimental values are conditional (
), dependent on ionic strength ( ). Theoretical values represent thermodynamic pKa ( ). The Debye-Hückel equation must be applied to align these values. -
Specific Ion Effects: In this compound, the bromide ion may form weak ion pairs with the piperazinium cation, slightly shifting the equilibrium compared to a chloride or perchlorate salt.
Implications for Drug Development[1][6][7]
Understanding the precise pKa of this compound is not merely an academic exercise; it dictates the molecule's behavior in the biological milieu.
Solubility & Salt Selection
-
pH < 5.3: Piperazine is fully diprotonated (
). Solubility is maximal. -
pH 5.3 - 9.7: Piperazine is monoprotonated. This is the relevant species for intestinal absorption (pH 6-7).
-
pH > 9.7: Piperazine is neutral. Lipophilicity increases, enhancing passive permeability but drastically reducing aqueous solubility.
Lipophilicity (LogD)
The distribution coefficient (LogD) is pH-dependent. For piperazine derivatives:
References
-
Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
-
Khalili, F., et al. (2009).[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link
-
Gaussian, Inc. (2016). Thermochemistry in Gaussian. Whitepaper on DFT Thermodynamics. Link
-
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25–38. Link
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Sources
The Evolution of Piperazine Hydrobromide: A Study in Medicinal Chemistry
The following is an in-depth technical guide on the history and medicinal chemistry of piperazine hydrobromide.
Introduction
This compound (
This guide analyzes the trajectory of this compound from its failed application in gout therapy to its global success as a veterinary and human anthelmintic.
Phase I: The Uric Acid Fallacy (1890s–1910s)
The Chemical Rationale
In the late 19th century, gout was understood as a deposition of insoluble uric acid crystals in joints. Chemists sought a "solvent" that could be administered orally to dissolve these deposits.
-
In Vitro Success: Piperazine base was found to dissolve uric acid in a test tube far more effectively than lithium carbonate (the standard of care at the time). It formed piperazine urate , a highly water-soluble complex (approx. 50 times more soluble than lithium urate).
-
The Hydrobromide Connection: While the base was the primary active agent, early pharmaceutical formulations explored various salts, including the hydrobromide, to improve shelf-life stability and reduce the hygroscopic nature of the pure base.
The Clinical Failure
Despite the in vitro promise, piperazine failed as a gout treatment.
-
Pharmacokinetic Reality: To dissolve uric acid crystals in vivo, the drug needed to reach high concentrations in the synovial fluid at an alkaline pH.
-
Physiological Barrier: At physiological blood pH (7.4), piperazine exists largely in its ionized form, limiting its capacity to act as a base solvent for uric acid. Furthermore, the dose required to achieve solvent action in the body would have been toxic.
Key Insight: This era taught medicinal chemists that in vitro chemical reactivity (solubility) does not strictly predict in vivo therapeutic efficacy due to pH partitioning and distribution volume.
Phase II: The Anthelmintic Renaissance (1950s)
The molecule languished until 1953, when it was rediscovered as a potent agent against nematodes (roundworms and pinworms).
Mechanism of Action: GABA Agonism
Unlike the "solvent" theory, this application relied on specific receptor interactions. Piperazine acts as a GABA mimetic (agonist) at the neuromuscular junction of nematodes.
-
Selectivity: Vertebrates use GABA primarily in the Central Nervous System (CNS), protected by the Blood-Brain Barrier (BBB). Nematodes use GABA peripherally for muscle coordination.
-
Effect: Piperazine binds to GABA-gated chloride channels on the worm's muscle membrane, causing an influx of
ions. This leads to hyperpolarization and flaccid paralysis.[1] -
Outcome: The worm cannot maintain its position against peristalsis and is expelled alive.
Visualization: Neuromuscular Blockade
Figure 1: Mechanism of action of piperazine in nematodes, leading to flaccid paralysis.
Phase III: Salt Selection and Medicinal Chemistry
The rediscovery of piperazine necessitated the development of stable, palatable salts. The base itself is hygroscopic, alkaline, and has a distinct ammoniacal taste.
Comparative Analysis of Salts
The hydrobromide salt was one of several forms evaluated. While Piperazine Citrate and Piperazine Adipate became the dominant commercial forms for human use due to taste masking, This compound found utility in veterinary applications and specific chemical synthesis intermediates.
| Property | Piperazine Base | This compound | Piperazine Citrate | Piperazine Adipate |
| Chemical Formula | ||||
| Solubility (Water) | Freely Soluble | Soluble | Soluble (~15-50%) | Soluble (~5%) |
| Stability | Hygroscopic (absorbs | Stable Solid | Stable Solid | Very Stable, Non-hygroscopic |
| Taste | Saline/Ammoniacal | Saline/Bitter | Pleasant (Acidic) | Bland/Tasteless |
| Primary Use | Chemical Intermediate | Veterinary/Synthesis | Human Syrups | Human/Vet Tablets |
Why Hydrobromide?
The hydrobromide salt is formed by the neutralization of piperazine with hydrobromic acid.
-
Advantage: It crystallizes well and offers high water solubility, ensuring rapid bioavailability in veterinary drinking water formulations.
-
Disadvantage: The bromide ion can have its own sedative effects (historically used in "bromo-seltzer"), and the taste is less palatable than the adipate or citrate, limiting its use in pediatric human medicine.
Synthesis and Manufacturing
The industrial production of piperazine and its conversion to the hydrobromide salt follows a streamlined pathway.[2]
Synthesis Protocol
-
Cyclization: Ethylene diamine is reacted with ethylene glycol or 1,2-dichloroethane in the presence of a catalyst (e.g., Raney Nickel) to form the piperazine ring.
-
Purification: The crude base is purified via distillation.
-
Salt Formation: The base is dissolved in ethanol or water, and hydrobromic acid (HBr) is added.
-
Crystallization: The solution is cooled, causing this compound to precipitate as white crystals.
Visualization: Synthesis Pathway
Figure 2: Industrial synthesis pathway from ethylenediamine to this compound.
Safety and Toxicology
While effective, piperazine derivatives have a defined toxicity profile.
-
Neurotoxicity: In high doses or in patients with renal failure, piperazine can accumulate, causing cerebellar ataxia ("worm wobble"), vertigo, and visual disturbances.
-
Contraindications: It is generally avoided in patients with epilepsy or renal compromise.
-
Hydrobromide Specifics: Chronic ingestion of bromide salts can lead to bromism (sedation, rash), though this is rare at the acute dosing regimens used for anthelmintic therapy.
Conclusion
This compound serves as a historical case study in the optimization of pharmaceutical salts. While the base molecule failed as a "chemical solvent" for gout, its repurposing as a receptor-targeted anthelmintic highlighted the importance of mechanism-based drug design. The hydrobromide salt provided a necessary stable delivery vehicle, though it was eventually superseded in human medicine by the more palatable citrate and adipate salts. Today, the piperazine ring remains a fundamental scaffold in medicinal chemistry, a testament to the enduring utility of this simple heterocycle.
References
-
White, L. P., & Standen, O. D. (1953). Piperazine in the treatment of threadworms. British Medical Journal. Link
-
Martin, R. J. (1985). γ-Aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology. Link
-
Fayard, C. (1893). Piperazine in the Treatment of Gout and the Uric Acid Diathesis. Medical Record. Link
-
World Health Organization (WHO). (2024). Model List of Essential Medicines - Anthelmintics. Link
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link
Sources
piperazine hydrobromide CAS number and chemical properties
An In-depth Technical Guide to Piperazine Hydrobromide for Researchers and Drug Development Professionals
Introduction
Piperazine and its derivatives are a cornerstone in the field of medicinal chemistry, with a broad spectrum of applications ranging from anti-helminthics to anti-psychotics. Among these derivatives, the salt forms are of particular interest due to their improved stability and solubility profiles, which are critical for pharmaceutical formulation. This compound is one such salt, formed by the reaction of piperazine with hydrobromic acid. This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, analytical characterization, and applications, with a focus on practical insights for researchers and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a white to off-white crystalline solid. Its properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6091-46-9 | |
| Molecular Formula | C4H12Br2N2 | |
| Molecular Weight | 247.96 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 264-269 °C | |
| Solubility | Soluble in water | |
| Stability | Stable under normal conditions, but hygroscopic. |
Synthesis and Purification
The synthesis of this compound is a straightforward acid-base reaction. However, careful control of stoichiometry and purification are essential to obtain a product of high purity suitable for pharmaceutical applications.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 1 mole of piperazine in a suitable solvent, such as ethanol or isopropanol, in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The choice of solvent is critical; it should be one in which piperazine is soluble but the hydrobromide salt is less so, especially at lower temperatures, to facilitate precipitation.
-
Acid Addition: Slowly add 2 moles of hydrobromic acid (typically a 48% aqueous solution) dropwise to the piperazine solution while stirring continuously. The reaction is exothermic, so the addition should be slow to control the temperature. Maintaining a temperature below 40°C is recommended to minimize side reactions.
-
Precipitation: As the hydrobromic acid is added, this compound will precipitate out of the solution as a white solid.
-
Crystallization: After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete reaction. The flask can then be cooled in an ice bath to maximize the yield of the precipitate.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below 60°C to remove any residual solvent.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and quality of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Expected Spectrum: The protonated piperazine ring in D₂O will show a singlet for the eight protons due to rapid conformational exchange and proton exchange with the solvent. The chemical shift of this peak is typically around 3.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Expected Spectrum: Look for characteristic peaks, including N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹) and C-H stretching vibrations (around 2800-3000 cm⁻¹).
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of this compound and to quantify any impurities.
-
Method Parameters:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all impurities.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as piperazine has no strong chromophore.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Prepare a standard solution of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase as well.
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.
Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
Applications in Drug Development
This compound serves several roles in drug development:
-
Intermediate in API Synthesis: The piperazine moiety is a common structural motif in many active pharmaceutical ingredients (APIs). This compound can be used as a stable and easy-to-handle starting material for the synthesis of more complex molecules.
-
Counter-ion for API Salt Formation: The hydrobromide salt of a basic API can sometimes offer advantages in terms of solubility, stability, and bioavailability compared to the free base or other salt forms.
-
Research Chemical: It is used as a research chemical in the development of new drugs and as a reference standard in analytical methods.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood. It is hygroscopic and should be stored in a tightly sealed container.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable compound for researchers and drug development professionals. Its well-defined chemical properties, straightforward synthesis, and versatile applications make it a useful building block in medicinal chemistry. By following the protocols and understanding the principles outlined in this guide, scientists can effectively utilize this compound in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols: Piperazine Hydrobromide as a Versatile Catalyst in Organic Synthesis
Introduction: Unveiling the Potential of Piperazine Hydrobromide in Catalysis
In the vast landscape of organic synthesis, the quest for efficient, mild, and selective catalysts is perpetual. While piperazine is a well-established building block in medicinal chemistry, its application as a primary catalyst, particularly in the form of its hydrobromide salt, remains an underexplored frontier.[1][2] This document aims to bridge this gap by providing a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound as a catalyst. We will delve into the theoretical underpinnings of its catalytic activity, propose detailed protocols for its use in key organic transformations, and offer insights into the causality behind its anticipated efficacy.
This compound, the mono-hydrobromide salt of piperazine, presents a unique catalytic profile. It can be envisioned as a source of both a weak Brønsted acid (the piperazinium ion) and a weak base (piperazine) in equilibrium. This dual nature allows it to potentially act as a bifunctional catalyst in reactions that benefit from simultaneous activation of both electrophilic and nucleophilic partners. The pKa values of piperazine are approximately 5.35 and 9.73, indicating that its conjugate acids are mild acids, capable of protonating substrates without promoting harsh side reactions.[3][4][5][6]
This guide will focus on two primary areas where this compound is postulated to be an effective catalyst: the Knoevenagel condensation and the aza-Michael addition. For each reaction, we will explore the mechanistic rationale, provide exemplary protocols, and present data in a clear, comparative format.
I. Proposed Application: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[7][8]
A. Mechanistic Rationale: The Bifunctional Advantage
We propose that this compound can effectively catalyze the Knoevenagel condensation through a synergistic mechanism. The piperazine, in equilibrium, acts as the base to deprotonate the active methylene compound, forming a nucleophilic enolate. Simultaneously, the piperazinium ion can act as a Brønsted acid, activating the carbonyl group of the aldehyde or ketone, thus enhancing its electrophilicity. This dual activation pathway is expected to lower the overall activation energy of the reaction, leading to higher yields and milder reaction conditions compared to using a simple amine catalyst alone.
Caption: Proposed Catalytic Cycle for Knoevenagel Condensation.
B. Exemplary Protocol: Synthesis of Ethyl 2-cyano-3-phenylacrylate
This protocol describes a general procedure for the this compound-catalyzed Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate.
Materials:
-
This compound (1.0 mol%)
-
Benzaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.1 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.67 mg, 0.01 mmol).
-
Add ethanol (5 mL) and stir until the catalyst is dissolved.
-
Add benzaldehyde (106 mg, 1.0 mmol) to the solution.
-
Add ethyl cyanoacetate (124 mg, 1.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Upon completion (typically 2-4 hours), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Self-Validation:
-
Control Experiment: Run the reaction without this compound to confirm its catalytic role.
-
Product Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, and compared to literature values.
C. Data Presentation: Expected Outcomes for Various Substrates
The following table summarizes the expected yields and reaction times for the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate using the proposed protocol.
| Entry | Aldehyde | Expected Reaction Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde | 2-4 | >90 |
| 2 | 4-Chlorobenzaldehyde | 2-4 | >95 |
| 3 | 4-Methoxybenzaldehyde | 3-5 | >85 |
| 4 | Cinnamaldehyde | 4-6 | ~80 |
II. Proposed Application: Aza-Michael Addition
The aza-Michael addition is a crucial reaction for the formation of carbon-nitrogen bonds, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[9][10][11]
A. Mechanistic Rationale: A Tale of Two Roles
In the aza-Michael addition, this compound is hypothesized to play a dual role. The piperazinium ion can activate the α,β-unsaturated carbonyl compound by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the β-carbon. The free piperazine, present in equilibrium, can then act as the nucleophile, adding to the activated Michael acceptor. Alternatively, if another amine is used as the primary nucleophile, piperazine can act as a base to deprotonate the resulting ammonium ion, regenerating the catalyst.
Caption: Proposed Catalytic Cycle for Aza-Michael Addition.
B. Exemplary Protocol: Synthesis of 3-(Phenylamino)propanoate
This protocol details a proposed method for the this compound-catalyzed aza-Michael addition of aniline to ethyl acrylate.
Materials:
-
This compound (5.0 mol%)
-
Aniline (1.0 mmol)
-
Ethyl acrylate (1.2 mmol)
-
Acetonitrile (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound (8.35 mg, 0.05 mmol) in acetonitrile (5 mL).
-
Add aniline (93 mg, 1.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add ethyl acrylate (120 mg, 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC (3:1 hexane:ethyl acetate).
-
Upon completion (typically 6-8 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aza-Michael adduct.
Self-Validation:
-
Catalyst Loading: The reaction should be attempted with varying catalyst loadings (e.g., 1 mol%, 2 mol%, 10 mol%) to determine the optimal concentration.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
C. Data Presentation: Expected Substrate Scope
The following table outlines the expected reactivity of various amines and Michael acceptors in the proposed aza-Michael addition.
| Entry | Amine | Michael Acceptor | Expected Reaction Time (h) | Expected Yield (%) |
| 1 | Aniline | Ethyl acrylate | 6-8 | >85 |
| 2 | Benzylamine | Methyl vinyl ketone | 4-6 | >90 |
| 3 | Morpholine | Acrylonitrile | 5-7 | >80 |
| 4 | Pyrrolidine | Diethyl maleate | 8-12 | ~75 |
Conclusion: A Promising New Catalyst for the Synthetic Chemist's Toolbox
While direct literature precedents for the catalytic use of this compound are scarce, the fundamental principles of organic chemistry suggest its significant potential as a versatile, mild, and efficient catalyst. Its ability to act as both a weak acid and a source of a weak base in situ makes it an attractive candidate for a range of organic transformations, including the Knoevenagel condensation and aza-Michael addition. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for researchers to explore and develop the applications of this readily available and inexpensive reagent. Further investigation into its use in other acid/base-catalyzed reactions is highly encouraged, as this compound may yet prove to be a valuable addition to the modern synthetic chemist's toolkit.
References
-
PubChem. Piperazine. National Center for Biotechnology Information. [Link][5]
- Ma, N., et al. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link][9]
-
MDPI. Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2759. [Link][11]
-
YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. webqc.org [webqc.org]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uregina.ca [uregina.ca]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: Piperazine & Piperazine HBr in Peptide Synthesis
The following Application Note and Protocol guide details the use of Piperazine and its salt forms (including Piperazine Hydrobromide as a precursor/building block) in peptide synthesis.
While Piperazine (free base) is the industry-standard "green" reagent for Fmoc deprotection , This compound serves a distinct role as a stable building block precursor for incorporating piperazine scaffolds into peptidomimetics. This guide addresses both applications with a focus on the critical deprotection workflow.
Executive Summary
In modern Solid-Phase Peptide Synthesis (SPPS), Piperazine has emerged as the premier alternative to Piperidine for Fmoc removal. Unlike Piperidine, which is a controlled substance in many jurisdictions (due to its use in PCP synthesis) and poses significant toxicity risks, Piperazine offers a safer, non-controlled, and often more selective deprotection profile.
This compound (Piperazine HBr) , while not a deprotection reagent in its salt form, is a critical pharmacophoric building block . It is used to introduce the piperazine ring into peptide backbones (peptidomimetics), enhancing oral bioavailability and proteolytic stability.
This guide provides validated protocols for:
-
Fmoc Deprotection: Using Piperazine free base to suppress aspartimide formation.
-
Scaffold Incorporation: Using Piperazine HBr derivatives as structural monomers.
Scientific Foundation: Mechanism & Causality[1]
The Deprotection Mechanism
The removal of the Fmoc (9-fluorenylmethoxycarbonyl) group is a base-induced
-
The Challenger (Piperazine): Piperazine is a cyclic secondary amine with a pKa of ~9.8. It is less basic than Piperidine (pKa ~11.1).
-
The Causality: Because Piperazine is less basic, the deprotection kinetics are slower if used alone. However, its lower basicity significantly reduces base-catalyzed side reactions, specifically aspartimide formation (a common failure mode in Asp-Gly sequences) and racemization of C-terminal Cysteines.
-
The Solution: To match the speed of Piperidine without its toxicity, Piperazine is often formulated with a "booster" base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an acidic additive like HOBt to buffer the pH and scavenge side-products.
Piperazine HBr as a Building Block
In peptidomimetics, the piperazine ring acts as a conformational constraint. The Hydrobromide salt is the stable, crystalline form used to generate the free amine in situ for coupling. It allows the insertion of a "kink" in the peptide chain, often mimicking a
Visualization: Fmoc Cleavage Pathway
The following diagram illustrates the
Figure 1: Mechanism of Fmoc removal by Piperazine.[1] The reagent acts as both the base for deprotection and the scavenger for the reactive dibenzofulvene byproduct.
Detailed Protocols
Protocol A: High-Efficiency Fmoc Deprotection (Piperazine-DBU)
Application: Routine synthesis, long peptides (>20 residues). Rationale: DBU accelerates the reaction (kinetic booster), while Piperazine acts as the nucleophile and scavenger.
Reagents:
-
Piperazine (Anhydrous or Hexahydrate)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
DMF (N,N-Dimethylformamide) - Peptide Grade[1]
Preparation (1 Liter Cocktail):
-
Weigh 50 g Piperazine (5% w/v).
-
Dissolve in 900 mL DMF . (Sonication may be required if using anhydrous flakes).
-
Add 10 mL DBU (1% v/v).
-
Adjust volume to 1 L with DMF.
-
Optional: Add 100 mL Ethanol (10%) to further suppress aspartimide formation in susceptible sequences.
Workflow:
-
Drain the reaction vessel.
-
Wash: DMF (3 x 30 sec).
-
Deprotection 1 (Short): Add Piperazine cocktail (10 mL/g resin). Agitate for 3 minutes . Drain.
-
Deprotection 2 (Long): Add fresh Piperazine cocktail. Agitate for 12 minutes . Drain.
-
Wash: DMF (5 x 1 min) to remove all traces of amine.
-
QC Check: Perform Chloranil test (for Proline) or Kaiser test.
-
Protocol B: "Green" Deprotection for Aspartimide-Prone Sequences
Application: Sequences containing Asp-Gly, Asp-Ser, Asp-Thr. Rationale: High basicity promotes aspartimide ring closure. This protocol uses Piperazine without DBU, buffered with HOBt.
Reagents:
-
Piperazine (10% w/v)
-
HOBt (0.1 M)[2]
-
Solvent: DMF/NMP (50:50)
Step-by-Step:
-
Dissolve 100 g Piperazine in 500 mL NMP.
-
Add 15.3 g HOBt (Hydroxybenzotriazole).
-
Dilute to 1 L with DMF.
-
Deprotection: Perform two stages: 5 min and 15 min.
-
Note: The HOBt keeps the pH lower, preventing the deprotonation of the amide backbone that leads to aspartimide cyclization.
Protocol C: Incorporation of Piperazine HBr (Building Block)
Application: Synthesizing peptidomimetics where the piperazine ring is part of the backbone. Reagent: Fmoc-Piperazine Hydrobromide (or similar salt form).
Workflow:
-
Neutralization: Since the building block is a Hydrobromide salt, it is acidic. It cannot be coupled directly without base.
-
Activation:
-
Dissolve Fmoc-Piperazine-HBr (3 eq) in DMF.
-
Add DIEA (Diisopropylethylamine) (6 eq) to neutralize the HBr and activate the carboxylate.
-
Add Coupling Agent (e.g., HATU or PyBOP ) (2.9 eq).
-
-
Coupling:
-
Add the activated mixture to the resin-bound peptide.
-
Agitate for 45-60 minutes .
-
-
Monitoring: Standard Kaiser test may be difficult due to the secondary amine; use Chloranil test or micro-cleavage LC-MS.
Comparative Data: Piperazine vs. Piperidine[2][4][5][6]
The following table summarizes why Piperazine is the preferred choice for high-fidelity synthesis.
| Feature | Piperidine (Standard) | Piperazine (Recommended) | Impact on Synthesis |
| Regulatory Status | Controlled (List I) | Unregulated | Easier procurement/storage. |
| Toxicity | Toxic, Flammable | Irritant, Solid | Safer handling; solids are less volatile. |
| pKa (Basicity) | ~11.1 (Strong) | ~9.8 (Moderate) | Lower pKa reduces side reactions. |
| Aspartimide Risk | High | Low | Critical for Asp-Gly sequences. |
| Reaction Speed | Very Fast (<5 min) | Moderate (10-15 min) | Requires DBU boost for speed. |
| Scavenging | Good | Excellent | Forms stable adduct with dibenzofulvene. |
Troubleshooting & Optimization
Incomplete Deprotection
If the Kaiser test remains negative (or slightly positive) after deprotection:
-
Cause: Aggregation of the peptide chain (beta-sheets).
-
Fix: Switch solvent to NMP or add 0.1 M LiCl to the Piperazine cocktail. Increase temperature to 50°C (microwave assisted).
Precipitate Formation
-
Observation: White crystals in the reaction vessel or lines.
-
Cause: Piperazine carbamates can precipitate in DCM.
-
Fix: Never wash with DCM immediately before or after Piperazine steps. Use DMF exclusively for washes flanking the deprotection step.
Aspartimide Formation (Mass -18 Da)
-
Observation: LC-MS shows [M-18] peak.
-
Fix: Use Protocol B (Piperazine + HOBt). Avoid DBU completely in the steps following Asp coupling.
References
-
Smolecule. (2023).[3][4] Fmoc-piperazine hydrochloride: Applications in Solid-Phase Peptide Synthesis.[1][3]3
-
Royal Society of Chemistry (RSC). (2025). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection.[5]5[1][3][6]
-
National Institutes of Health (NIH). (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?7[1][3][6]
-
ResearchGate. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine.[2]2[1][8][9][3][4][6][10][7][11]
-
Atom Scientific. (2023). Piperidine vs Piperazine for Peptide Synthesis.[2][5]12[1][3][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy Fmoc-piperazine hydrochloride | 215190-22-0 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. renyi.hu [renyi.hu]
- 10. jgtps.com [jgtps.com]
- 11. 1-(2-Methoxyphenyl)this compound at Best Price, CAS 100939-96-6, Pharmaceutical Grade [jigspharma.com]
- 12. Atom Scientific Ltd | Product | Piperidine for Peptide Synthesis [atomscientific.com]
Application Notes and Protocols: Piperazine Hydrobromide as a Versatile Building Block for the Synthesis of Novel Heterocycles
Introduction: The Strategic Importance of the Piperazine Nucleus
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a vast array of FDA-approved drugs, spanning therapeutic areas such as oncology, virology, and neurology, underscores its status as a "privileged scaffold."[1] The unique physicochemical properties conferred by the piperazine moiety—including improved aqueous solubility, oral bioavailability, and the ability to modulate pKa—make it an invaluable tool for drug development professionals in optimizing pharmacokinetic and pharmacodynamic profiles.[1] Piperazine derivatives are integral to the structure of blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[1]
While the functionalization of piperazine has traditionally focused on its nitrogen atoms, this guide delves into the strategic use of piperazine hydrobromide as a starting material. The hydrobromide salt offers a practical and efficient method for achieving selective monofunctionalization, thereby preventing the common issue of disubstitution and streamlining the synthesis of complex heterocyclic systems. This approach is particularly advantageous in the construction of novel quinoxalines, benzimidazoles, and other pharmacologically relevant scaffolds.
Core Principles: The Advantage of Monoprotonation
The direct use of free piperazine in reactions with electrophiles often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound. The use of this compound (or the in-situ generation of the monoprotonated species from its dihydrohalide salts) elegantly circumvents this issue.
The underlying principle is the selective deactivation of one of the piperazine's nitrogen atoms through protonation. The resulting piperazinium cation possesses one free, nucleophilic secondary amine and one protonated, non-nucleophilic ammonium group. This allows for a controlled, one-pot, one-step reaction with an electrophile at the free nitrogen, leading predominantly to the monosubstituted product.[3][4] This method obviates the need for multi-step protection and deprotection strategies, offering a more atom-economical and efficient synthetic route.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is critical for successful synthesis and characterization.
Table 1: Physicochemical Properties of Piperazine and its Hydrobromide Salt
| Property | Piperazine | This compound |
| Molecular Formula | C₄H₁₀N₂ | C₄H₁₁BrN₂ |
| Molar Mass | 86.14 g/mol | 167.06 g/mol |
| Appearance | White crystalline solid | White to off-white crystalline powder |
| Melting Point | 106-110 °C | Data not readily available |
| Solubility | Freely soluble in water and ethanol | Soluble in water |
Table 2: Key Spectroscopic Data for the Piperazine Ring
| Spectroscopic Technique | Characteristic Peaks/Regions |
| FTIR (cm⁻¹) | N-H stretch: ~3200-3400, C-H stretch: ~2800-3000, C-N stretch: ~1000-1200 |
| ¹H NMR (ppm) | CH₂ protons typically appear as a singlet or complex multiplet around 2.5-3.5 ppm. N-H proton signal is variable and may be broad. |
| ¹³C NMR (ppm) | CH₂ carbons typically appear in the range of 40-50 ppm. |
Experimental Protocols and Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and final heterocyclic compounds using the principle of piperazine monoprotonation.
Protocol 1: Synthesis of Monosubstituted Piperazines via N-Alkylation
This protocol details a general and efficient one-pot method for the synthesis of N-alkylated piperazines. The principle relies on the in-situ formation of the piperazine monohydrohalide.
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of N-alkylated piperazines.
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Methanol
-
Ethyl acetate
-
Isopropyl alcohol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine piperazine (1.0 eq), piperazine dihydrochloride (1.0 eq), and methanol.
-
Stir the mixture at room temperature until the solids dissolve, forming the piperazine monohydrochloride in situ.
-
To this solution, add the desired alkyl halide (1.0-1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which may cause the precipitation of unreacted piperazine dihydrochloride.
-
Filter the mixture to remove any solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as isopropyl alcohol, with the addition of activated charcoal to remove colored impurities.[3]
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting alkyl halide and the appearance of a new, more polar spot corresponding to the product.
-
Spectroscopic Analysis: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of one N-H proton signal and the appearance of signals corresponding to the new alkyl group in the NMR spectra are indicative of successful monosubstitution.
Protocol 2: Synthesis of 2-(Piperazin-1-yl)quinoxaline
This protocol describes the synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by nucleophilic substitution with piperazine. The use of this compound (or a related salt) would be advantageous in the nucleophilic substitution step to favor mono-substitution on the quinoxaline ring.
Workflow Diagram:
Caption: Synthetic pathway for 2-(Piperazin-1-yl)quinoxaline.
Materials:
-
o-Phenylenediamine
-
Glyoxal (40% aqueous solution) or other 1,2-dicarbonyl compound
-
Ethanol
-
This compound
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent for the substitution reaction (e.g., DMF, DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Quinoxaline Intermediate
-
Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (e.g., glyoxal, 1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for the time indicated by TLC monitoring until the starting materials are consumed.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure to obtain the crude quinoxaline intermediate.
Step 2: Nucleophilic Aromatic Substitution with this compound
-
In a separate flask, dissolve the crude quinoxaline intermediate and this compound (1.1-1.5 eq) in a suitable high-boiling polar aprotic solvent like DMF or DMSO.
-
Add a base (2.0-3.0 eq) to neutralize the hydrobromide and the acid generated during the reaction.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation:
-
Reaction Monitoring: Track the disappearance of the starting materials and the formation of the product at each step using TLC.
-
Structural Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The NMR spectra should show signals corresponding to both the quinoxaline and the monosubstituted piperazine moieties.
Conclusion and Future Outlook
This compound and its related monoprotonated forms are highly effective and efficient building blocks for the synthesis of novel heterocyclic compounds. The strategic use of this reagent allows for controlled monosubstitution, thereby simplifying synthetic procedures and improving overall yields. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and development to explore the vast chemical space accessible from this versatile scaffold. Future research will likely focus on expanding the scope of reactions utilizing this compound and developing even more sustainable and atom-economical synthetic methodologies.
References
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2214. [Link]
-
Organic Syntheses. (1963). 1-benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.88 (1973); Vol. 43, p.8 (1963). [Link]
-
Galdino, F. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5557. [Link]
-
MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]
-
Hasaninejad, A., et al. (2012). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. International Journal of Organic Chemistry, 2(3), 233-247. [Link]
-
Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23-28. [Link]
-
Verderame, M. (1965). Synthesis of 1,4-Disubstituted Piperazines. I1. Journal of Medicinal Chemistry, 8(4), 558-559. [Link]
-
Firth, J. D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
- Google Patents. (2018). Synthesis method of N-Boc piperazine. CN108033931B.
-
Royal Society of Chemistry. (2011). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Green Chemistry, 13(12), 3317-3321. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of piperazines. [Link]
-
Slideshare. (2015). Synthesis of benzimidazole. [Link]
-
ResearchGate. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters, 18(4), 740-743. [Link]
-
National Institutes of Health. (2017). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 22(10), 1699. [Link]
-
National Institutes of Health. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Antioxidants, 11(11), 2153. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis Using Piperazine Hydrobromide
Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
This guide details the protocol for utilizing Piperazine Hydrobromide (Pip·HBr) as a stable, stoichiometric precursor in the microwave-assisted synthesis of N-aryl piperazines. While piperazine free base is commonly used, it suffers from hygroscopicity and difficult handling (waxy solid). The hydrobromide salt offers superior physical stability, precise stoichiometry, and compatibility with automated weighing systems. This note integrates microwave dielectric heating theory with practical organic synthesis to accelerate
Strategic Rationale & Scientific Integrity
The "Why" Behind the Reagent: this compound
In high-throughput medicinal chemistry, reagent stability is paramount. Piperazine free base (
-
Expert Insight: Using Piperazine Monohydrobromide or Dihydrobromide allows for precise molar equivalents. The HBr salt is a free-flowing crystalline solid.
-
In-Situ Liberation: Under microwave conditions, the addition of an inorganic base (e.g.,
or ) generates the free nucleophile in situ immediately prior to reaction, minimizing oxidative degradation.
Microwave Dielectric Heating Mechanism
Microwave irradiation (2.45 GHz) couples directly with the reaction matrix through two mechanisms:[1]
-
Dipolar Polarization: Polar solvent molecules (e.g., DMF, DMSO, EtOH) align with the oscillating electric field, generating heat via molecular friction.
-
Ionic Conduction: Dissolved ions (Piperazinium cations, Bromide anions, Base) oscillate in the field. This is particularly relevant for Pip·HBr, as the salt form increases the ionic strength of the medium, enhancing the heating rate (loss tangent,
) compared to non-ionic reagents.
Thermodynamic Effect: The rapid heating allows the system to overcome the activation energy (
Technical Specifications & Handling
Reagent Properties
| Property | Piperazine Free Base | This compound | Impact on Protocol |
| State | Waxy, hygroscopic solid | Crystalline solid | HBr salt allows automated weighing. |
| MW | 86.14 g/mol | ~167.05 g/mol (Mono) | Must adjust mass for stoichiometry. |
| Stability | Absorbs | Stable at RT | Higher reproducibility in library synthesis. |
| Solubility | High in water/EtOH | High in water/DMSO | Requires polar solvent for MW coupling. |
Experimental Protocol: Microwave-Assisted Coupling
Reaction Scheme
Transformation: Coupling of Piperazine HBr with an electron-deficient Aryl Halide (e.g., 4-chloropyridine or 1-chloro-4-nitrobenzene).
Materials
-
Substrate: Activated Aryl Chloride/Fluoride (1.0 equiv).
-
Nucleophile: Piperazine Monohydrobromide (1.2 – 1.5 equiv).
-
Base: Potassium Carbonate (
) or Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv). Note: Extra base is required to neutralize the HBr salt. -
Solvent: Acetonitrile (ACN), Ethanol (EtOH), or DMF.
-
Green Alternative: Water/Ethanol (1:1) often works due to the "on-water" effect in MW synthesis.
-
Step-by-Step Workflow
-
Preparation:
-
Weigh Piperazine HBr (1.5 equiv) and Aryl Halide (1.0 equiv) into a 10 mL microwave process vial.
-
Add
(3.0 equiv). Finely ground base is preferred to increase surface area. -
Add Solvent (Concentration: 0.2 – 0.5 M). Add a magnetic stir bar.
-
Critical Step: Cap the vial and vortex for 10 seconds to ensure homogeneity before heating.
-
-
Microwave Parameters:
-
Mode: Dynamic (hold temperature).
-
Temperature: 140 °C (Optimization range: 120–160 °C).
-
Pressure Limit: 250 psi (17 bar).
-
Power: Max 200 W (System will modulate).
-
Hold Time: 10 – 20 minutes.
-
Pre-stir: 30 seconds (allows base to partially neutralize HBr).
-
-
Workup:
-
Cool to < 50 °C (usually automated).
-
Filtration: Filter off inorganic salts (
, , excess ). -
Evaporation: Remove solvent under reduced pressure.
-
Purification: Residue can often be recrystallized or purified via flash chromatography (DCM/MeOH gradient).
-
Visualization: Mechanism & Workflow
Reaction Mechanism (In-Situ Neutralization & Attack)
The following diagram illustrates the concurrent neutralization and nucleophilic attack pathways accelerated by microwave irradiation.
Caption: Pathway showing base-mediated liberation of piperazine and subsequent MW-accelerated
Experimental Workflow
Caption: Step-by-step execution flow for the microwave synthesis of aryl piperazines.[2][3][4]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Incomplete deprotonation of Pip·HBr | Increase base equivalents to 3.5 or switch to a stronger base (e.g., |
| Pressure Errors | Solvent vapor pressure too high | Switch from EtOH to DMF/DMSO or reduce temp to 120 °C. |
| Product Impurity | Thermal degradation | Reduce hold time; use "PowerMax" cooling (simultaneous cooling + MW) if available. |
| Poor Solubility | Pip·HBr not dissolving | Ensure water is present (e.g., 10% |
References
-
Microwave-Assisted Organic Synthesis (MAOS)
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
-
Piperazine in Medicinal Chemistry
-
Synthesis of Piperazine Derivatives
-
Synthesis of piperazines. Organic Chemistry Portal. Link
-
-
Microwave Synthesis of Nitrogen Heterocycles
-
Piperazine Properties & Safety
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Link
-
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Piperazine Alkylation: A Technical Guide to Preventing Di-alkylation with Piperazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, the researcher, with in-depth technical guidance and troubleshooting strategies for the selective mono-alkylation of piperazine, with a focus on utilizing piperazine hydrobromide to prevent the common side reaction of di-alkylation. As Senior Application Scientists, we understand the nuances of synthetic chemistry and aim to equip you with the knowledge to achieve clean, high-yield mono-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is di-alkylation a significant problem when working with piperazine?
Piperazine possesses two secondary amine nitrogens of nearly identical reactivity.[1] This inherent symmetry makes it susceptible to reacting with two equivalents of an alkylating agent, leading to the formation of the undesired 1,4-di-alkylated piperazine byproduct. This not only consumes valuable starting material and reagents but also complicates purification, often requiring tedious chromatographic separation from the desired mono-alkylated product.
Q2: How does using this compound help in preventing di-alkylation?
The strategic use of a monopiperazinium salt, such as this compound, is a cornerstone of selective mono-alkylation. By protonating one of the nitrogen atoms, its nucleophilicity is significantly diminished, effectively "protecting" it from reacting with the alkylating agent.[2] This directs the alkylation to the remaining free, unprotonated nitrogen, favoring the formation of the mono-alkylated product.
The selectivity is rooted in the difference between the two pKa values of piperazine. The first pKa (pKa1) is approximately 9.73, and the second (pKa2) is around 5.35.[3] When one equivalent of a strong acid like hydrobromic acid (HBr) is added, the much more basic nitrogen (related to pKa1) is protonated, forming the piperazinium cation. The second nitrogen is significantly less basic and remains largely unprotonated and therefore nucleophilic under the reaction conditions.
Q3: What is the mechanistic principle behind selective mono-alkylation using this compound?
The underlying principle is the modulation of nucleophilicity through protonation. The free base form of piperazine is a potent nucleophile, readily attacking alkyl halides. In the presence of one equivalent of HBr, an acid-base equilibrium is established, resulting in the formation of the monopiperazinium hydrobromide salt. The protonated nitrogen is no longer nucleophilic, leaving the other nitrogen as the sole reactive site for alkylation.
Mechanistic Pathway of Selective Mono-alkylation
Caption: Selective mono-alkylation via nitrogen protonation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of di-alkylated product | - Insufficient protonation of piperazine (less than 1 equivalent of acid).- Reaction temperature is too high, promoting the reactivity of the mono-alkylated product.- Use of a highly reactive alkylating agent. | - Ensure accurate stoichiometry of piperazine and HBr (or generate the monohydrobromide salt in situ with 1 equivalent of acid).- Perform the reaction at a lower temperature (e.g., room temperature or below) and monitor progress by TLC or GC-MS.- Consider a less reactive alkylating agent if possible (e.g., bromide instead of iodide). |
| Low or no conversion to the mono-alkylated product | - Alkylating agent is not reactive enough.- Steric hindrance from the alkylating agent or piperazine derivative. | - Increase the reaction temperature cautiously, monitoring for the formation of di-alkylated byproducts.- Consider switching to a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).- If steric hindrance is a major factor, alternative synthetic routes such as reductive amination may be necessary.[4] |
| Product is insoluble in the organic extraction solvent and remains in the aqueous layer during work-up | - The mono-alkylated product is protonated and exists as a salt, which is water-soluble. | - During the work-up, carefully basify the aqueous layer with a suitable base (e.g., sodium carbonate, sodium hydroxide) to a pH of 11-12 to deprotonate the product.[5]- Extract the free base product with an appropriate organic solvent like chloroform or dichloromethane. |
| Formation of a quaternary ammonium salt | - The mono-alkylated product reacts further with the alkylating agent at the newly alkylated nitrogen. This is more likely with highly reactive alkylating agents and elevated temperatures. | - Use a less reactive alkylating agent.- Maintain a lower reaction temperature.- Carefully control the stoichiometry of the alkylating agent (use no more than 1 equivalent). |
| Difficulty in removing unreacted piperazine | - Excess piperazine was used, or the reaction did not go to completion. | - During work-up, after basification and extraction of the product, the unreacted piperazine can sometimes be removed by sublimation under reduced pressure or by repeated evaporation from water.[5]- Alternatively, purification by column chromatography may be required. |
Experimental Protocols
Protocol 1: In Situ Generation of Piperazine Monohydrobromide for Mono-alkylation
This protocol is adapted from methodologies described in the literature and is suitable for a wide range of alkyl halides.[2]
Materials:
-
Piperazine
-
Hydrobromic acid (48% aqueous solution)
-
Alkyl halide (e.g., benzyl bromide)
-
Ethanol
-
Sodium carbonate
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of Piperazine Monohydrobromide: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.0 equivalents) in ethanol.
-
Cool the solution in an ice bath and slowly add hydrobromic acid (1.0 equivalent) dropwise with stirring. A precipitate of piperazine monohydrobromide may form.
-
Alkylation: To this suspension, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted alkyl halide.
-
Carefully basify the aqueous layer to pH 11-12 with a saturated solution of sodium carbonate.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-alkylated piperazine.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Analytical Monitoring of the Reaction by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction by adding it to a vial containing a small amount of water and a few drops of a saturated sodium carbonate solution.
-
Extract the organic components with a small volume of dichloromethane.
-
Analyze the organic layer by GC-MS.
Analysis:
-
Monitor the disappearance of the starting alkyl halide and the appearance of the mono- and di-alkylated piperazine peaks.
-
The mass spectra will show characteristic fragmentation patterns for each component, allowing for their unambiguous identification. The mono-alkylated product will have a molecular ion corresponding to the addition of one alkyl group to piperazine, while the di-alkylated product will have a molecular ion corresponding to the addition of two alkyl groups.[6]
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting piperazine mono-alkylation.
References
- Process for the N-monoalkylation of piperazine.
- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Benchchem.
- Method for preparing n-alkyl-piperazines.
- Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Method for the preparation of piperazine and its derivatives.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Synthesis of piperazines. Organic Chemistry Portal.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS.
- pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.
- Piperazines – Knowledge and References. Taylor & Francis.
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides.
- pKa Data Compiled by R. Williams.
- A Review on Analytical Methods for Piperazine Determin
- Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
Sources
- 1. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Piperazine Hydrobromide Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for reactions involving piperazine and its salts. As a cornerstone moiety in medicinal chemistry and materials science, the piperazine ring's successful incorporation is often pivotal to a project's success.[1] However, its symmetrical and basic nature presents unique challenges, particularly in controlling selectivity and maximizing yield.
This guide is structured to address the common—and often frustrating—issues encountered when using piperazine hydrobromide. We move beyond simple procedural lists to explore the causality behind these challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of free piperazine?
A1: The primary reason is selectivity . Piperazine has two secondary amine nitrogens of similar reactivity. Using the free base often leads to a statistical mixture of mono- and di-substituted products, with the di-substituted product frequently predominating, resulting in low yields of the desired mono-substituted compound and complex purification challenges.[2]
This compound is the mono-protonated salt of piperazine. This protonation acts as a simple and effective in-situ protecting group for one of the nitrogen atoms, deactivating it towards nucleophilic attack.[2] This significantly suppresses the formation of the di-substituted byproduct, thereby improving the yield and purity of the mono-substituted product. The acid-base equilibria are crucial for understanding the reaction's course.[2]
Q2: What is the most common side reaction, and how is it fundamentally prevented?
A2: The most common and yield-reducing side reaction is N,N'-di-alkylation (or di-acylation, etc.). This occurs because after the first substitution, the remaining secondary amine on the piperazine ring is still nucleophilic and can react with another equivalent of your electrophile.
Using this compound (or hydrochloride) is the primary method to prevent this. The protonated nitrogen is no longer nucleophilic. For the reaction to proceed, a base is required to deprotonate the second, non-protonated nitrogen, creating a small equilibrium concentration of the highly reactive free piperazine. This controlled release of the nucleophile favors the mono-substitution pathway. An alternative, albeit more step-intensive, method is to use a protecting group like Boc (tert-butyloxycarbonyl) on one nitrogen, perform the reaction, and then deprotect.[3]
Q3: How does pH control the outcome of my reaction?
A3: pH is a critical parameter that governs the equilibrium between the different protonation states of piperazine.
-
Low pH (acidic): Piperazine will be predominantly di-protonated (piperazine dihydrobromide). In this state, both nitrogens are non-nucleophilic, and the reaction will not proceed.
-
Neutral to Slightly Basic pH: This is the optimal range for mono-substitution when starting with this compound. There is enough base to deprotonate one of the ammonium ions, allowing the resulting free amine to act as a nucleophile, while the other remains largely protonated and protected.
-
High pH (strongly basic): A large excess of strong base will deprotonate the piperazine salt completely to the free base, negating the protective effect of protonation and leading to significant di-substitution.
The pKa values for piperazine are approximately 5.35 and 9.73.[4] Maintaining the reaction pH between these values is key to favoring the mono-protonated, selectively reactive species.
Troubleshooting Guide: From Low Yields to Success
This section addresses specific experimental failures in a question-and-answer format.
Q4: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?
A4: This is a common issue that can stem from several factors. Let's diagnose it systematically.
Possible Cause 1: Insufficient Basicity
-
The "Why": this compound is a salt. For the piperazine to become nucleophilic, a base must be present to liberate the free amine. If the base is too weak or used in insufficient quantity, the concentration of the reactive nucleophile will be too low for the reaction to proceed at a reasonable rate.
-
The Solution:
-
Choice of Base: Use a non-nucleophilic base strong enough to deprotonate the piperazinium ion. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Stoichiometry: Ensure you are using at least one equivalent of base relative to the this compound to neutralize the HBr salt. An additional equivalent is needed to scavenge the acid produced during the alkylation/acylation itself. Therefore, a minimum of two equivalents of base is a standard starting point.
-
Possible Cause 2: Poor Solubility
-
The "Why": this compound, being a salt, has limited solubility in many common aprotic organic solvents like DCM or THF.[4] If your reactants are not in the same phase, the reaction rate will be extremely slow.
-
The Solution:
-
Solvent Selection: Switch to a more polar aprotic solvent that can better dissolve the salt, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). Alcohols like methanol or ethanol can also be effective.[2]
-
Temperature: Gently heating the reaction mixture can often improve solubility and increase the reaction rate. Monitor for potential side reactions at higher temperatures.
-
Possible Cause 3: Inactive Electrophile
-
The "Why": The issue may not be with the piperazine but with your reaction partner. Less reactive alkyl halides (e.g., chlorides vs. bromides or iodides) or sterically hindered electrophiles can lead to sluggish reactions.
-
The Solution:
-
Activate the Leaving Group: If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI). This performs an in situ Finkelstein reaction to generate the more reactive alkyl iodide, which can significantly accelerate the reaction.[5]
-
Catalysis: For challenging electrophiles, transition metal catalysis can be effective. For example, Cu(II) and Ce(III) ions have been shown to catalyze reactions with Michael acceptors and other less reactive reagents.[2]
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low-yield piperazine reactions.
Q5: I'm getting a lot of the di-substituted byproduct. How do I improve mono-selectivity?
A5: This indicates that the protective effect of protonation is being compromised.
Possible Cause 1: Too Much Base / Wrong Type of Base
-
The "Why": Using a very strong base (like NaH or LDA) or a large excess of a moderately strong base (e.g., >3 eq. of TEA) can deprotonate the this compound completely to the free base. This removes the selectivity control, leading to a statistical mixture of products.
-
The Solution:
-
Reduce Base Equivalents: Titrate your base carefully. Start with 2.0 equivalents and only add more if the reaction is stalling due to insufficient base.
-
Use a Hindered Base: A sterically hindered base like DIPEA is less likely to cause side reactions compared to smaller amines like TEA.
-
Inorganic Bases: Solid-liquid phase transfer conditions using K₂CO₃ in a solvent like acetonitrile can provide a slow, controlled deprotonation that greatly favors mono-alkylation.
-
Possible Cause 2: Reaction Temperature is Too High
-
The "Why": Higher temperatures can provide enough energy to overcome the activation barrier for the second substitution, especially if the mono-substituted product is electronically activated.
-
The Solution: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period. This will favor the more kinetically accessible mono-substitution pathway.
Q6: I believe I've formed the product, but I can't extract it from the aqueous layer during workup. What's happening?
A6: Your product is likely protonated and therefore water-soluble as an ammonium salt. This is a very common issue when working with basic amine products.
-
The "Why": During the reaction, you used a base (e.g., TEA). The byproduct of this is a triethylammonium salt (e.g., triethylammonium bromide). If you perform an aqueous workup without neutralizing, the solution will be acidic, and your basic piperazine product will be protonated, rendering it highly soluble in water.[3]
-
The Solution:
-
Basify the Aqueous Layer: Before extracting with an organic solvent, add a strong base to the aqueous layer until it is distinctly basic (pH > 11). You can test this with pH paper. Common choices include 1M NaOH, saturated NaHCO₃, or K₂CO₃ solution.
-
The Chemistry: Adding a strong base deprotonates your product's ammonium salt, converting it back to the neutral, organic-soluble free amine.
-
Extraction: You should now be able to efficiently extract your product into a solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.
-
Optimized Protocol: Mono-N-Alkylation of this compound
This protocol provides a robust starting point for the synthesis of a mono-substituted piperazine, incorporating the principles discussed above.
Reaction: Mono-benzylation of this compound
-
Reagent Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.2 eq.). [Causality: K₂CO₃ acts as a solid-phase base, providing controlled deprotonation and simplifying workup.]
-
Add anhydrous acetonitrile (MeCN) to form a slurry (approx. 0.2 M concentration relative to piperazine).
-
-
Reaction Execution:
-
Begin vigorous stirring.
-
Add benzyl bromide (1.05 eq.) dropwise to the slurry at room temperature. [Causality: A slight excess of the electrophile ensures full conversion of the piperazine.]
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the solid K₂CO₃ and the potassium bromide byproduct. Wash the solids with a small amount of MeCN.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [Causality: This removes any remaining acidic species.]
-
Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield the pure mono-benzyl piperazine.
-
Key Parameter Optimization
| Parameter | Condition A (Suboptimal) | Condition B (Optimized for Mono-Selectivity) | Rationale & Causality |
| Piperazine Source | Piperazine (free base) | This compound | Protonation of one nitrogen acts as an in-situ protecting group, preventing di-substitution.[2] |
| Base (Equivalents) | TEA (3.0 eq.) | K₂CO₃ (2.2 eq.) | Strong excess of soluble organic base can lead to full deprotonation. A solid inorganic base provides controlled, localized deprotonation at the solid-liquid interface. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) or DMF | Piperazine salts have poor solubility in less polar solvents like DCM. MeCN or DMF provide better solubility, leading to a more efficient reaction.[4] |
| Temperature | 50 °C | Room Temperature (20-25 °C) | Elevated temperatures can overcome the kinetic barrier for the second substitution, reducing mono-selectivity. |
| Additive | None | Catalytic KI (for alkyl chlorides) | The Finkelstein reaction converts less reactive alkyl halides to more reactive alkyl iodides, increasing the reaction rate without requiring harsher conditions.[5] |
Visualizing the Selectivity Mechanism
The key to high yield is controlling the equilibrium between the different piperazine species in the reaction flask.
Caption: Acid-base equilibria controlling piperazine reactivity.
References
-
Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2195. [Link]
-
Bavetsias, V., & Large, J. M. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 698. [Link]
-
Zaragoza, F. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6120. [Link]
-
Wikipedia contributors. (2023, December 29). Piperazine. In Wikipedia, The Free Encyclopedia. [Link]
-
Bar-Or, A., et al. (2019). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 10(10), 1432-1438. [Link]
-
Various authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine - Wikipedia [en.wikipedia.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing byproducts in piperazine hydrobromide reactions
Topic: Identifying and Minimizing Byproducts in Piperazine Hydrobromide Reactions
Status: Operational | Tier: Level 3 (Advanced Chemistry Support)
Executive Summary
This technical guide addresses the critical challenges in synthesizing and handling this compound (Mono- and Di-HBr). Piperazine (
This guide replaces generic advice with causal analysis and self-validating protocols.
Module 1: Stoichiometry & Salt Form Control
The Issue: "I am targeting Piperazine Monohydrobromide, but my product contains significant Dihydrobromide (or free base)."
Technical Insight:
Piperazine is a dibasic compound with distinct dissociation constants:
-
Monohydrobromide forms effectively between pH 6.0 and 8.5.
-
Dihydrobromide dominates below pH 5.0.
Troubleshooting Protocol: The pH-Stat Method
Do not rely solely on molar equivalents due to the hygroscopic nature of piperazine (it absorbs water and
Step-by-Step Workflow:
-
Dissolution: Dissolve Piperazine free base in Ethanol/Water (80:20 v/v). Note: High water content favors di-salt solubility, making isolation difficult.
-
Titration: Add 48% HBr solution slowly while monitoring pH.
-
The Critical Cut-off:
-
Targeting Mono-HBr : Stop addition when pH stabilizes at 6.5 – 7.0 .
-
Targeting Di-HBr : Continue addition until pH reaches < 4.0 .
-
-
Purification: Cool to 0-5°C. The Monohydrobromide is less soluble in ethanol than the Dihydrobromide, allowing for fractional crystallization.
Data: Solubility Profile for Separation
| Solvent System | Piperazine Free Base | Mono-HBr Salt | Di-HBr Salt |
|---|---|---|---|
| Water | High | High | High |
| Ethanol (Abs) | Moderate | Low (Precipitates) | Moderate |
| Diethyl Ether | Low | Insoluble | Insoluble |
Module 2: Critical Impurities (Nitrosamines & Oxidation)
The Issue: "My product has developed a yellow tint, or I have detected trace N-nitrosopiperazine (MNPZ)."
Technical Insight: Piperazine is a secondary amine.[2][][4] Two major degradation pathways exist:
-
Oxidative Degradation: The ring is susceptible to oxidation, leading to N-oxides and eventual ring-opening, often catalyzed by trace metals or UV light.
-
Nitrosation (Critical): In the presence of trace nitrites (
) and acidic conditions (provided by HBr), piperazine forms N-nitrosopiperazine (MNPZ) and N,N'-dinitrosopiperazine , which are potent carcinogens [2].
Visualizing the Nitrosamine Risk Pathway
The following diagram illustrates the formation mechanism and the critical control points (CCPs) to prevent it.
Caption: Pathway of N-nitrosopiperazine formation showing inputs (red/blue) and the critical inhibition step (green).
Minimization Protocol
-
Inert Atmosphere: Always conduct HBr addition under a Nitrogen or Argon blanket to prevent
absorption (carbamate formation) and oxidation. -
Solvent Quality: Use HPLC-grade water. Municipal water often contains trace nitrites.
-
Scavenging: If regulatory limits are tight, add a radical scavenger/antioxidant such as L-Ascorbic Acid (0.1% w/w) to the reaction mixture before adding HBr. This reduces any nitrosating agents (
) back to NO [2].
Module 3: Analytical Troubleshooting
The Issue: "I cannot see Piperazine peaks on my HPLC, or the peaks are tailing severely."
Technical Insight:
-
UV Invisibility: Piperazine lacks a chromophore (conjugated double bonds). It does not absorb significantly above 200 nm.
-
Peak Tailing: As a strong base, piperazine interacts with residual silanol groups on standard C18 silica columns, causing severe tailing [5][6].
Recommended Analytical Method (HPLC)
Do not use standard Reverse Phase (RP) methods. Use Ion-Pairing Chromatography or Cation Exchange .[2]
| Parameter | Recommendation | Reason |
| Detector | ELSD (Evaporative Light Scattering) or MS (Mass Spec) | UV detection is unreliable without derivatization (e.g., Dansyl Chloride). |
| Column | Primesep 100 or SCX (Strong Cation Exchange) | Mixed-mode columns retain polar amines better than C18. |
| Mobile Phase | Water/MeCN with 0.1% TFA or Formic Acid | Acidic modifier suppresses silanol ionization and ensures piperazine is fully protonated for ion exchange. |
| Derivatization (Alt) | React with Dansyl Chloride pre-column | Creates a UV-active derivative detectable at 254 nm [5]. |
Decision Logic: Selecting the Right Salt Process
Caption: Decision tree for selecting reaction conditions based on the desired salt form.
References
-
PubChem. (n.d.). Piperazine | C4H10N2 - CID 4837.[5] National Institutes of Health. Retrieved from [Link]
-
Goldman, M. J., et al. (2013).[6] Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology.[7] Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperazine dihydrochloride Solubility. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines. United Nations Office on Drugs and Crime. Retrieved from [Link]
Sources
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. Piperazine compounds [m.chemicalbook.com]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. freethinktech.com [freethinktech.com]
scaling up reactions with piperazine hydrobromide safely and efficiently
Center for Process Chemistry & Engineering Support
Introduction: The "Trojan Horse" of Reagents
Piperazine hydrobromide (Piperazine·HBr) is a critical building block in the synthesis of anthelmintics, antipsychotics, and antihistamines. While the free base piperazine is common, the hydrobromide salt offers a distinct advantage in scale-up chemistry: Regiocontrol.
By "locking" one of the two nitrogen atoms with a proton (
This guide addresses these challenges directly.
Module 1: Pre-Reaction Planning & Safety
Material Compatibility: The Corrosion Trap
User Question: Our pilot plant uses standard SS316 reactors. Can we run a Piperazine[1]·HBr reaction at 80°C in these vessels?
Technical Insight:
Do not proceed without verification. While SS316 is resistant to many organic solvents, it is vulnerable to pitting and stress corrosion cracking (SCC) in the presence of hot bromide ions (
-
Mechanism: The HBr salt can release free bromide ions. At elevated temperatures (>50°C), these ions penetrate the passive chromium oxide layer of stainless steel.
-
Recommendation: Use Glass-Lined Steel (GLS) or Hastelloy reactors for the reaction phase.
Decision Matrix: Reactor Material Selection
Figure 1: Material selection logic to prevent catastrophic reactor failure due to halide stress corrosion.
Handling & Sensitization
User Question: The SDS mentions "sensitization." Is this a concern for the solid salt?
Technical Insight: Yes. Piperazine and its salts are potent respiratory and skin sensitizers .
-
The Risk: Repeated exposure to dust can lead to occupational asthma. In a scale-up environment (loading kg quantities), dust generation is inevitable without engineering controls.
-
Protocol:
-
Use a closed powder transfer system (e.g., split butterfly valve) for loading.
-
If manual loading is required, full PPE (PAPR respirator) is mandatory.
-
Neutralization Exotherm: When neutralizing Piperazine·HBr with a base (e.g., NaOH), expect a significant exotherm. Add base slowly and monitor internal temperature (
).
-
Module 2: Reaction Engineering (The Selectivity Engine)
The Mono-Alkylation Advantage
User Question: I am getting 15% bis-alkylated impurity. How does the HBr salt help reduce this?
Technical Insight: The HBr salt acts as a self-protecting group . Piperazine has two nucleophilic sites.
-
Free Base: Both nitrogens are active (
). Once the first alkylation occurs, the product is often more nucleophilic than the starting material, leading to runaway bis-alkylation. -
Monohydrobromide Salt: One nitrogen is protonated (
) and deactivated. The other remains available ( ) for reaction. This statistical bias forces the reaction toward the mono-substituted product.
Comparative Data: Free Base vs. HBr Salt
| Parameter | Piperazine (Free Base) | Piperazine[1][2][3][4]·HBr (Salt) |
| Active Nucleophiles | 2 (Statistical mix) | 1 (Selective) |
| Solubility (Water) | High | Very High |
| Solubility (Toluene) | Moderate | Low (Heterogeneous slurry) |
| Selectivity (Mono:Bis) | Typically 60:40 | Typically 90:10 or better |
| Reaction Type | Homogeneous | Often Heterogeneous (Phase Transfer) |
Optimization Protocol
User Question: The salt is insoluble in my organic solvent (DCM/Toluene). How do I drive the reaction?
Technical Insight: You are likely facing a Phase Transfer Catalysis (PTC) scenario or need a polar aprotic solvent.
Recommended Workflow:
-
Solvent Switch: Move to acetonitrile (MeCN) or DMF if the reaction must be homogeneous.
-
Biphasic System: If using toluene/DCM, add a base (e.g.,
) and a phase transfer catalyst (e.g., TBAB). The base slowly deprotonates the free amine site in situ, keeping the concentration of the highly reactive free base low (high dilution effect).
Figure 2: Kinetic control mechanism using Piperazine·HBr in a biphasic system.
Module 3: Work-Up & Isolation
Removing the "Ghost" Reagents
User Question: I have unreacted piperazine and inorganic bromides left. How do I clean this up efficiently at 10kg scale?
Technical Insight: Avoid chromatography. Use pH-switch extraction .
Step-by-Step Isolation Protocol:
-
Quench: Add water to the reaction mixture to dissolve inorganic salts (KBr, NaBr).
-
Acid Wash (The Purge):
-
Adjust aqueous layer pH to ~5.5 - 6.0.
-
Why? At this pH, unreacted piperazine (
) forms the water-soluble dihydrochloride/dihydrobromide salt. -
Your mono-alkylated product (usually less basic due to steric/electronic effects of the substituent) will preferentially partition into the organic phase (DCM/EtOAc).
-
-
Brine Wash: Remove residual water and trapped HBr.
-
Crystallization: If the product is a solid, induce crystallization by adding an anti-solvent (e.g., Heptane) to the organic layer.
Troubleshooting Low Yields
| Symptom | Probable Cause | Corrective Action |
| High Bis-Alkylation | Base added too fast or too strong. | Use a weaker base (NaHCO3 instead of NaOH) or slow addition. Ensure Piperazine·HBr is in slight excess (1.1 eq). |
| Gumming/Clumping | Hygroscopic salts absorbing water. | Ensure solvents are dry (KF < 0.1%). Use mechanical stirring with high torque. |
| Corrosion on Impeller | HBr attacking steel. | Check reactor passivation. Switch to Hastelloy or PTFE-coated impellers immediately. |
References
-
Cayman Chemical. (2025).[5] Safety Data Sheet: Piperazine. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from
-
Chao, B. et al. (2012). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters. (Demonstrates N-alkylation strategies). Retrieved from
-
W.S. Tyler. (2024). Hastelloy vs 316 Stainless Steel: What Works Best? (Material compatibility data). Retrieved from
-
Fosbøl, P. L. et al. (2011).[6] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol. Journal of Chemical & Engineering Data. (Solubility data). Retrieved from
Disclaimer: This guide is for informational purposes for trained chemical professionals. Always perform a specific Risk Assessment (RA) before scale-up.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Validation & Comparative
Comparative Guide: Piperazine Hydrobromide vs. Piperazine Dihydrochloride in Organic Synthesis
Executive Summary
Piperazine Dihydrochloride (2HCl) is the industry-standard "storage form" of piperazine due to its low cost, high stability, and non-hygroscopic nature. It is the reagent of choice for standard nucleophilic substitutions (SN2/SNAr) where an aqueous workup or strong base neutralization is feasible.
Piperazine Hydrobromide (HBr) —often encountered as the monohydrobromide or dihydrobromide—is a specialized alternative. It is primarily selected in two scenarios:
-
Transition Metal Catalysis: When chloride ions poison sensitive Palladium catalysts (the "Halide Effect").
-
Solubility Engineering: When a process requires higher solubility in hot alcoholic solvents (ethanol/isopropanol) for recrystallization, where the 2HCl salt would be too insoluble.
Part 1: Physicochemical Profile & Solubility
The choice between HBr and 2HCl salts fundamentally dictates the solvent system available for your reaction. While the free base is soluble in organic solvents, the salts differ significantly in their lattice energy and solvation.
Table 1: Comparative Physicochemical Properties
| Feature | Piperazine Dihydrochloride (2HCl) | This compound (HBr/2HBr)* |
| Formula | C₄H₁₀N₂ · 2HCl | C₄H₁₀N₂[1][2] · xHBr (often x=1 or 2) |
| Molar Mass | 159.06 g/mol | ~167.05 g/mol (Mono) / 247.96 (Di) |
| Hygroscopicity | Low (Stable solid) | Moderate to High (Deliquescent) |
| Water Solubility | Very High (~600 g/L) | High |
| MeOH Solubility | Moderate | High (Often > 2HCl) |
| Ethanol Solubility | Low/Slight | Moderate (Good for recrystallization) |
| Ether/DCM | Insoluble | Insoluble |
| Acidity (1% aq) | pH 1.0–2.0 | pH 1.0–3.0 |
Note: Commercial "this compound" is often supplied as a mixture or monohydrate. Always verify stoichiometry via titration before precise stoichiometric coupling.
Expert Insight: The Solubility Switch
In process chemistry, Piperazine 2HCl is notoriously difficult to dissolve in dry organic alcohols (MeOH, EtOH) without water. If your synthesis requires anhydrous conditions in an alcoholic solvent, Piperazine HBr often provides the necessary solubility window to proceed without adding water, which could hydrolyze sensitive esters or imines in the substrate.
Part 2: Synthetic Utility & Reactivity[1][3]
Nucleophilic Substitution (SNAr / SN2)
For standard alkylations or arylations where the piperazine nitrogen attacks an electrophile, the salt must be neutralized to the free base in situ.
-
Reagent of Choice: Piperazine 2HCl
-
Reasoning: It is significantly cheaper. The chloride ion is a poor nucleophile in protic solvents and rarely interferes with standard SNAr reactions.
-
Protocol Note: You must use at least 2.5–3.0 equivalents of base (e.g., K₂CO₃, Et₃N) to liberate both nitrogens and neutralize the HCl.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
This is where the distinction becomes critical. The counter-ion (Cl⁻ vs Br⁻) can drastically alter the catalytic cycle.
-
Reagent of Choice: Piperazine HBr (or Free Base)
-
The "Halide Effect": Chloride ions are smaller and "harder" ligands than bromide. High concentrations of Cl⁻ (from 2HCl) can displace phosphine ligands on the Palladium center, forming inactive [Pd(L)Cl₂] species or inhibiting the oxidative addition step.
-
Why HBr? Bromide is a "softer" ligand. While it can still coordinate, it is often more labile or less inhibitory than chloride in specific catalytic cycles (e.g., using BINAP or Xantphos ligands).
Deprotection Workflows
Piperazine HBr is frequently generated in situ rather than bought.
-
Scenario: Cleavage of Cbz-protected piperazines using HBr/Acetic Acid.
-
Result: The product is isolated as the This compound salt.
-
Advice: Do not attempt to convert this to the HCl salt unless necessary for regulatory filing. Use the HBr salt directly in the next step by adjusting the base stoichiometry.
Part 3: Decision Logic & Visualization
Diagram 1: Salt Selection Decision Matrix
This decision tree guides the chemist through the selection process based on reaction type and solvent constraints.
Caption: Decision matrix for selecting between Piperazine 2HCl and HBr based on reaction conditions.
Part 4: Experimental Protocols
Protocol A: In Situ Free-Basing for SNAr (Using 2HCl)
Use this for standard arylations where metal catalysis is not involved.
-
Setup: To a reaction vessel, add Piperazine Dihydrochloride (1.0 equiv) and the electrophile (e.g., 2-chloropyridine, 1.0 equiv).
-
Solvent: Add Acetonitrile or DMF (0.5 M concentration relative to piperazine).
-
Base Addition: Add finely ground Potassium Carbonate (K₂CO₃) (3.5 equiv).
-
Critical Step: The extra 0.5 equiv accounts for the HCl neutralization. 2.0 equivs are consumed by the HCl, and 1.0 equiv acts as the proton scavenger for the substitution.
-
-
Reaction: Heat to 80°C. Monitor by TLC/LCMS.
-
Workup: The byproduct is KCl (solid). Filter the hot reaction mixture to remove inorganic salts. Concentrate the filtrate.
Protocol B: Pd-Catalyzed Mono-Arylation (Using HBr or Free Base)
Use this when coupling sensitive aryl halides.
-
Degassing: Charge the flask with Piperazine HBr (1.2 equiv), Aryl Bromide (1.0 equiv), and Sodium tert-butoxide (NaOtBu) (2.5 equiv).
-
Note: NaOtBu is strong enough to deprotonate the HBr salt immediately.
-
-
Catalyst: Add Pd(OAc)₂ (2 mol%) and BINAP (3 mol%) under Nitrogen atmosphere.
-
Solvent: Add anhydrous Toluene or Dioxane (degassed).
-
Mechanism: The base generates the free amine in situ. The resulting NaBr byproduct is less likely to inhibit the Pd(BINAP) complex compared to NaCl (which would form if 2HCl were used).
-
Reaction: Heat to 100°C for 12 hours.
Diagram 2: The "Chloride Poisoning" Pathway
This diagram illustrates why 2HCl can fail in catalytic cycles compared to HBr or Free Base.
Caption: Mechanistic impact of halide counter-ions on Palladium catalyst activity.
References
-
PubChem. Piperazine Dihydrochloride Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. (Explains halide effects in Pd-catalysis). Available at: [Link]
-
Solubility of Things. Solubility of Piperazine Dihydrochloride. Available at: [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles in synthesis).
Sources
Definitive Guide: Validation of Piperazine Hydrobromide Purity by Titration
Executive Summary
For pharmaceutical researchers and quality control scientists, the assay of Piperazine Hydrobromide presents a classic analytical challenge: distinguishing the active amine moiety from its stable hydrohalide counter-ion. While modern HPLC offers specificity, Non-Aqueous Titration (NAT) remains the pharmacopoeial gold standard (USP/BP) for assay purity due to its stoichiometric precision and speed.
This guide objectively compares the industry-standard Non-Aqueous Titration against Argentometric Titration (halide determination) and HPLC , providing validated protocols, mechanistic insights, and decision-making frameworks.
Part 1: The Scientific Principles (The "Why")
The Challenge of Hydrohalide Salts
Piperazine (
Method A: Non-Aqueous Titration (The Gold Standard)
To assay the piperazine content directly, we must remove the influence of the bromide ion. This is achieved using Perchloric Acid (
-
The Critical "Senior Scientist" Insight: You cannot simply titrate Piperazine HBr with perchloric acid. The hydrobromic acid released is a strong acid in acetic acid, which will interfere with the endpoint.
-
The Solution: You must add Mercuric Acetate .[3][4][5] This reagent sequesters the bromide ion as undissociated Mercuric Bromide (
), which does not interfere. This liberates an equivalent amount of acetate ion, which acts as the base titrated by the perchloric acid.
Method B: Argentometric Titration (The Indirect Alternative)
This method titrates the Bromide (
-
Mechanism:
-
Limitation: This is an indirect assay. It assumes that for every mole of bromide, there is one intact mole of piperazine. If the piperazine ring degrades (e.g., oxidation) but the bromide remains, this method will yield a false pass (100% potency) despite active ingredient degradation.
Part 2: Comparative Analysis
The following table summarizes the operational differences between the methods.
| Feature | Non-Aqueous Titration (NAT) | Argentometric Titration | HPLC (Ion Pair/HILIC) |
| Analyte Target | Piperazine Base (Active Moiety) | Bromide Ion (Counter-ion) | Piperazine Peak |
| Specificity | High (for basic nitrogen) | Low (measures any halide) | Very High (separates impurities) |
| Stability Indicating? | Yes (Degraded amines often lose basicity) | No (Br remains constant) | Yes |
| Cost/Run | Low (< $2) | Low (< $3) | High ($20+) |
| Toxicity | High (Requires Hg-Acetate) | Moderate (Silver waste) | Low (Organic solvents) |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% |
Decision Logic Diagram
The following diagram illustrates the decision process for selecting the appropriate validation method.
Figure 1: Decision matrix for selecting the optimal assay method based on regulatory and operational constraints.
Part 3: Validated Experimental Protocols
Protocol A: Non-Aqueous Titration (USP-Aligned)
Scope: Determination of Piperazine content in this compound.
1. Reagents Preparation
-
Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.
-
Standardization: Dissolve ~700mg Potassium Hydrogen Phthalate (KHP) (dried at 120°C for 2 hours) in 50mL Glacial Acetic Acid. Titrate with 0.1 N
using Crystal Violet indicator.
-
-
Solvent System: Glacial Acetic Acid (anhydrous).
-
Masking Agent: Mercuric Acetate Solution (6% w/v in Glacial Acetic Acid). (Caution: Toxic) .
-
Indicator: Crystal Violet TS (1% in Glacial Acetic Acid).
2. Titration Procedure
-
Weigh: Accurately weigh ~200 mg of this compound sample.
-
Dissolve: Transfer to a 250 mL conical flask. Add 75 mL of Glacial Acetic Acid.
-
Mask: Add 10 mL of Mercuric Acetate solution. Mix well. (This converts HBr to non-ionized
). -
Indicate: Add 2 drops of Crystal Violet TS.
-
Titrate: Titrate with 0.1 N Perchloric Acid to a blue-green endpoint.
-
Blank: Perform a blank determination (Solvent + Hg Acetate + Indicator) and subtract the volume.
3. Calculation
- : Volume titrant for sample (mL)
- : Volume titrant for blank (mL)
- : Normality of Perchloric Acid
-
: Equivalence factor (For Piperazine HBr,
mg/mEq - Verify molecular weight stoichiometry) - : Weight of sample (mg)
Protocol B: Argentometric Titration (Halide Check)
Scope: Quick check of salt stoichiometry or when mercury waste is prohibited.
1. Reagents
-
Titrant: 0.1 N Silver Nitrate (
). -
Indicator: Ferric Ammonium Sulfate (Volhard method) or Eosin Y (Fajans method).
-
Solvent: Dilute Nitric Acid (
).
2. Procedure (Volhard Back-Titration)
-
Dissolve 200 mg sample in 50 mL water + 5 mL
. -
Add exactly 50.0 mL of 0.1 N
(excess). -
Add 2 mL Ferric Ammonium Sulfate.
-
Titrate the excess silver with 0.1 N Ammonium Thiocyanate (
) to a reddish-brown endpoint.
Part 4: Validation Data (Representative)
To ensure "Trustworthiness," the chosen method (Method A) must be validated according to ICH Q2(R1).
Specificity & Interference Logic
The following diagram details the chemical mechanism that ensures specificity in Method A.
Figure 2: Chemical pathway of the Mercuric Acetate mediated non-aqueous titration.
Linearity and Precision Data
A validation study should yield results within these acceptance criteria:
| Parameter | Acceptance Criteria | Typical Result (Method A) |
| Linearity ( | ||
| Range | 80% - 120% of target conc. | Pass |
| Repeatability (RSD) | ||
| Intermediate Precision | ||
| Recovery (Accuracy) | 98.0% - 102.0% |
Self-Validating Check:
-
Always run a System Suitability Standard (e.g., pure Piperazine Reference Standard) before the sample set.
-
If the Blank titration exceeds 0.1 mL, reagents are contaminated with moisture.
References
-
United States Pharmacopeia (USP). (2007). Piperazine: Assay by Non-Aqueous Titration. USP29–NF24, Page 1741.[2][6]
-
Kocaoba, S., et al. (2008).[7] Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate.
-
Metrohm Application Notes. (2021). Nonaqueous acid-base titrations – Common mistakes and how to avoid them.
-
PubChem. (n.d.). Piperazine Compound Summary (pKa and Chemical Properties). National Library of Medicine.
-
BrainKart. (2018).[5] Assay by Non-Aqueous Titrations: Mercuric Acetate Function.
Sources
A Comparative Guide to the Quantification of Piperazine Hydrobromide: An Optimized HPLC-UV Method
Introduction
Piperazine, a heterocyclic organic compound, and its various salts, such as piperazine hydrobromide, are crucial in the pharmaceutical industry, primarily for their use as an anthelmintic agent in both human and veterinary medicine. Accurate and reliable quantification of piperazine in active pharmaceutical ingredients (APIs) and final drug products is paramount for ensuring safety, efficacy, and quality. This guide provides an in-depth, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound. We will explore the technical challenges associated with piperazine analysis, present a robust and self-validating protocol, and compare its performance against alternative analytical techniques.
The Analytical Challenge: Detecting the "Invisible"
The primary difficulty in quantifying piperazine using HPLC-UV lies in its molecular structure. Piperazine is a saturated aliphatic amine and lacks a significant chromophore, the part of a molecule responsible for absorbing UV light.[1] This inherent property results in very poor UV absorbance, making direct detection at standard wavelengths (e.g., 254 nm) insensitive and impractical for trace-level analysis or even routine assay.[1] Consequently, analytical strategies must be adapted to overcome this limitation.
Methodological Overview: A Comparative Analysis
Several analytical techniques have been employed for piperazine quantification, each with distinct advantages and limitations.[2] The choice of method often depends on the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., impurity testing vs. bulk assay).
| Method | Principle | Advantages | Disadvantages |
| Proposed HPLC-UV (Ion-Pairing) | Forms an ion-pair with a UV-absorbing reagent in the mobile phase, allowing indirect detection.[3] | Utilizes standard HPLC-UV equipment; good selectivity and robustness; avoids complex sample derivatization steps. | Sensitivity is dependent on the ion-pairing reagent; requires careful mobile phase preparation. |
| HPLC-UV (Pre-column Derivatization) | Piperazine is chemically modified with a UV-active reagent (e.g., NBD-Cl) before injection.[1][4][5] | High sensitivity and specificity; allows for detection at low levels.[1][4][5] | Derivatization can be time-consuming, may introduce variability, and requires careful optimization.[1] |
| Gas Chromatography (GC) | Volatilization of piperazine (often after derivatization) and separation in a gaseous mobile phase.[6] | Excellent for volatile impurities; high resolution. | Not suitable for non-volatile salts like this compound without derivatization; potential for thermal degradation. |
| LC-MS/MS | Separation by HPLC followed by highly sensitive and specific detection by mass spectrometry. | Extremely high sensitivity (LODs in the µg/kg range) and specificity; the gold standard for trace analysis.[2][7] | Requires expensive, specialized equipment and expertise; can be overly sensitive for routine API assays. |
| Titrimetry / Gravimetry | Non-aqueous titration or precipitation with an agent like picric acid. | Simple, low-cost methods suitable for bulk material assay. | Lacks specificity; not suitable for impurity analysis or complex matrices; less precise than chromatographic methods. |
For routine quality control of this compound as a drug substance, a method that balances accuracy, precision, and accessibility is ideal. The proposed ion-pairing HPLC-UV method achieves this by leveraging ubiquitous equipment while providing the necessary performance without the labor-intensive step of pre-column derivatization.
Optimized Ion-Pairing HPLC-UV Method for this compound
This method utilizes an ion-pairing reagent in the mobile phase. The reagent, an anionic compound with strong UV absorbance, forms a neutral ion-pair with the cationic piperazine molecule.[3] This complex has a greater affinity for the reversed-phase (e.g., C18) stationary phase, enabling chromatographic retention and separation.[3] The UV detector then quantifies the analyte indirectly by measuring the absorbance of the accompanying ion-pairing reagent.
Experimental Workflow
The following diagram illustrates the complete analytical workflow, from sample preparation to final data analysis.
Caption: End-to-end workflow for the HPLC-UV quantification of this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound Reference Standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Sodium Hexanesulfonate (Ion-Pair Reagent)
-
Orthophosphoric Acid (for pH adjustment)
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Prepare a solution of 10mM Sodium Hexanesulfonate in water. Adjust pH to 3.0 with Orthophosphoric Acid. Filter and degas. The final mobile phase is a mixture of this aqueous solution and Acetonitrile (e.g., 85:15 v/v).
-
Expertise Note: The acidic pH ensures that piperazine (a weak base with pKa values around 5.7 and 9.8) is fully protonated (cationic), facilitating consistent ion-pairing. The hexanesulfonate provides a good balance of hydrophobicity for retention on a C18 column.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Expertise Note: While piperazine itself has negligible absorbance, this low wavelength is chosen to maximize the signal from the ion-pairing reagent complex. It offers a better signal-to-noise ratio than higher wavelengths for this application.
-
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: Mobile phase is recommended as the diluent to avoid peak shape issues.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 200, 400, 600 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution (e.g., 400 µg/mL): Accurately weigh an amount of the sample powder equivalent to about 40 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm filter before injection.
Method Validation: Ensuring Trustworthiness
To be considered reliable, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] Validation demonstrates that the method is suitable for its intended purpose.[10]
| Validation Parameter | Acceptance Criteria | Typical Performance of This Method |
| Specificity | The peak for piperazine should be well-resolved from any impurities or excipients. No interference at the retention time of the analyte. | Peak purity analysis confirms no co-eluting peaks. Placebo injections show no interfering peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² > 0.9995 for concentrations from 50 to 600 µg/mL. |
| Range | 80% to 120% of the test concentration for an assay.[9] | The method is linear, accurate, and precise from 80% to 120% of the target sample concentration (320-480 µg/mL). |
| Accuracy | % Recovery should be within 98.0% to 102.0%. | Average recovery of 99.5% - 101.5% at three concentration levels (80%, 100%, 120%). |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections. | %RSD of peak areas is typically < 1.0%. |
| Intermediate Precision | %RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or on different equipment. | Overall %RSD across all conditions is typically < 1.5%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Experimentally determined to be approximately 10 µg/mL. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in parameters (e.g., pH ±0.2, %ACN ±2%). | %RSD remains < 2.0% under varied conditions, demonstrating method reliability. |
Conclusion
The ion-pairing HPLC-UV method presented here offers a robust, reliable, and accessible solution for the quantification of this compound in pharmaceutical settings. It successfully overcomes the inherent challenge of piperazine's poor UV absorbance by utilizing standard instrumentation without resorting to complex derivatization procedures. The method's performance, validated against ICH guidelines, demonstrates excellent linearity, accuracy, and precision, making it a trustworthy tool for quality control and drug development professionals. While more advanced techniques like LC-MS/MS offer superior sensitivity, this HPLC-UV method provides the optimal balance of performance and practicality for its intended purpose of routine quantification.
References
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-UV/DAD chromatograms of piperazine derivative mixture. Retrieved from [Link]
-
Al-Janabi, A. S. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
ScienceAsia. (2021). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 47, 439-447. [Link]
-
PubMed. (1989). Determination of Piperazine in Working Atmosphere and in Human Urine Using Derivatization and Capillary Gas Chromatography With Nitrogen- And Mass-Selective Detection. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. scienceasia.org [scienceasia.org]
- 3. itwreagents.com [itwreagents.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
A Comparative Guide for Process Chemists: The Cost-Benefit Analysis of Piperazine Hydrobromide in Large-Scale Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision point, balancing cost, efficiency, safety, and scalability. Piperazine and its derivatives are foundational building blocks in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] This guide provides an in-depth cost-benefit analysis of using piperazine hydrobromide, comparing it to common alternatives to inform strategic decisions in process chemistry and bulk manufacturing.
Introduction: The Strategic Role of Amine Selection in Scale-Up
The piperazine moiety is a frequently used heterocycle in bioactive molecules and pharmaceuticals due to its favorable impact on physicochemical properties and its utility as a versatile scaffold.[1][3] It often serves as a basic and hydrophilic group to optimize the pharmacokinetic profile of a final drug molecule.[1] In large-scale synthesis, the choice of the amine source—be it the free base, a salt like hydrobromide, or an alternative amine—has profound implications that extend beyond simple stoichiometry. This decision influences reaction kinetics, impurity profiles, material handling logistics, and ultimately, the economic viability of the entire process.
This compound (Piperazine·2HBr) offers a distinct set of properties compared to its anhydrous free-base form. As a salt, it is a solid, often crystalline, and less hygroscopic material, which simplifies handling, weighing, and storage under standard manufacturing conditions. This contrasts with anhydrous piperazine, which can be hygroscopic and requires more stringent environmental controls. The core of this analysis weighs these handling advantages and potential reactivity benefits against the increased molecular weight and the necessity of using an additional base to liberate the free piperazine in situ.
Core Economic and Process Analysis of this compound
A comprehensive cost-benefit analysis must consider not only the direct purchase price but also the indirect costs and savings associated with its use in a manufacturing workflow.
2.1 Raw Material Cost and Availability
The primary consideration is the direct cost per mole. This compound carries the additional mass of two equivalents of hydrobromic acid, increasing its molecular weight.
| Compound | Molecular Weight ( g/mol ) | Typical Bulk Price (USD/kg) | Cost per Mole (USD/mol) |
| Piperazine (Anhydrous) | 86.14 | ~$9.80 | ~$0.84 |
| This compound | 248.00 | Varies | Varies |
| Triethylamine (TEA) | 101.19 | ~$2.00 | ~$0.20 |
| Diisopropylethylamine (DIPEA) | 129.24 | ~$9.40 | ~$0.73 |
*Note: Prices are estimates for bulk quantities and can fluctuate based on market conditions, purity grade, and supplier. Sourced from various chemical suppliers.[4][5][6]
While the per-kilogram cost of this compound may be competitive, its higher molecular weight makes the cost-per-mole significantly higher than anhydrous piperazine or simple tertiary amines like TEA. This upfront cost differential is a primary economic hurdle.
2.2 Impact on Process and Downstream Costs
The true economic picture emerges when considering the entire process workflow.
-
Handling and Stability: As a stable, non-hygroscopic solid, this compound reduces the need for specialized inert atmosphere handling equipment, potentially lowering operational costs and simplifying charging procedures in large reactors.
-
Reaction Control: The use of this compound requires the addition of a stoichiometric amount of a tertiary amine base (like TEA or DIPEA) to neutralize the HBr and release the free piperazine. While this adds a reagent to the process, it allows for a more controlled, gradual release of the nucleophilic piperazine, which can be advantageous in preventing side reactions or managing exotherms in highly reactive systems.
-
Workup and Purification: The formation of a water-soluble bromide salt of the scavenger base (e.g., triethylammonium bromide) can simplify purification. These salts are often easily removed through aqueous washes, whereas removing excess free-base piperazine or DIPEA can sometimes require more complex extraction or distillation procedures. This can lead to significant savings in solvent usage, cycle time, and labor on an industrial scale.
Performance and Safety Profile
3.1 Chemical Reactivity and Application
Piperazine is a cornerstone in the synthesis of N-aryl and N-alkyl piperazine derivatives, which are key components of numerous pharmaceuticals, including kinase inhibitors and antipsychotics.[1] Common synthetic routes include:
-
Nucleophilic Aromatic Substitution (SNAr): Used in the synthesis of drugs like Netupitant, where N-methylpiperazine is introduced onto a pyridine ring.[1]
-
Buchwald-Hartwig Amination: A palladium-catalyzed method widely used for creating N-aryl bonds, as seen in the synthesis of Palbociclib and Brexpiprazole.[1]
-
Reductive Amination: A versatile method for producing N-alkyl derivatives.[1]
The use of this compound is particularly suited for reactions where precise control over the concentration of the free amine is beneficial or where the anhydrous form presents handling challenges.
3.2 Health, Safety, and Environmental (HSE) Considerations
-
Piperazine (and its salts): Classified as a corrosive substance that can cause severe skin burns and eye damage.[7] It is also a respiratory and skin sensitizer.[7] Handling requires robust personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7] Engineering controls like adequate ventilation are crucial to minimize exposure to dust or vapors.[8][9]
-
Triethylamine (TEA): A flammable liquid and vapor with acute toxicity if inhaled. It is also corrosive.
-
Diisopropylethylamine (DIPEA): A flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.
The solid nature of this compound can reduce the risk of inhalation exposure compared to volatile liquid amines, though dust control measures are necessary.[8][9]
Comparative Analysis: this compound vs. Key Alternatives
| Feature | This compound | Piperazine (Anhydrous) | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Physical Form | Crystalline Solid | Solid (can be hygroscopic) | Liquid | Liquid |
| Handling | Easier, less hygroscopic | Requires moisture control | Standard liquid handling | Standard liquid handling |
| Cost per Mole | High | Moderate | Low | High |
| Basicity (pKa of conjugate acid) | ~5.7 and 9.7 (for piperazine) | ~5.7 and 9.7 | ~10.7 | ~11.0 |
| Nucleophilicity | Released in situ | High | Moderate (nucleophilic) | Low (sterically hindered) |
| Workup | Aqueous extraction of salt | Can be challenging to remove | Volatile, can be distilled | High boiling point, harder to remove |
| Key Advantage | Stability, controlled release | Direct use, no byproducts | Very low cost, acts as base | Non-nucleophilic base |
| Key Disadvantage | High molar cost, needs base | Handling difficulties | Can act as a nucleophile | High cost, difficult removal |
Experimental Protocol: Representative SNAr Reaction
Objective: To synthesize an N-arylpiperazine via a nucleophilic aromatic substitution, comparing the in situ generation from this compound against the direct use of anhydrous piperazine.
Reaction: 2-Chloropyrimidine + Piperazine -> 2-(Piperazin-1-yl)pyrimidine
Method 1: Using this compound
-
To a 1L jacketed reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloropyrimidine (1.0 eq), this compound (1.1 eq), and potassium carbonate (3.0 eq).
-
Add Dimethylformamide (DMF) as the solvent (5 volumes).
-
Heat the reaction mixture to 80-90°C and monitor by HPLC for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Quench the filtrate with water (10 volumes) and extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Rationale: The use of a solid base (K₂CO₃) is necessary to neutralize the HBr and the HCl generated during the reaction. This method avoids handling liquid amines.
Method 2: Using Anhydrous Piperazine
-
To a similar 1L reactor, charge 2-chloropyrimidine (1.0 eq) and anhydrous piperazine (2.5 eq). Using a large excess of piperazine acts as both the nucleophile and the HCl scavenger.
-
Add DMF as the solvent (5 volumes).
-
Heat the reaction mixture to 80-90°C and monitor by HPLC.
-
Upon completion, cool the mixture and quench with water (10 volumes).
-
The major challenge here is removing the excess, water-soluble piperazine. This may require multiple, extensive aqueous washes or pH adjustments to facilitate extraction, increasing water and solvent waste.
Analysis: While Method 2 appears simpler with fewer reagents, its downstream processing is often more complex and resource-intensive on a large scale. Method 1, despite requiring an additional base, can lead to a more straightforward and efficient purification process, a critical factor in industrial production.
Decision Framework and Recommendations
The choice of an amine source is context-dependent. The following flowchart provides a logical framework for process chemists to make an informed decision.
Caption: Decision framework for amine source selection in large-scale synthesis.
This compound presents a compelling, albeit nuanced, value proposition for large-scale synthesis. Its primary disadvantages are a higher cost-per-mole and the need for an additional base. However, these are often offset by significant benefits in material handling, operational simplicity, and, crucially, more efficient downstream processing and purification. For processes sensitive to reaction control or where the removal of excess free-base piperazine proves costly and time-consuming, this compound emerges as a strategically sound and economically viable alternative. The final decision should always be guided by a holistic process analysis, including small-scale validation of the chosen route to accurately project its performance and cost-effectiveness at an industrial scale.
References
-
Valenti, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Sharma, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
- Guan, Y., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
-
Gotor-Fernández, V., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazard Summary: Piperazine. Available at: [Link]
-
IndiaMART. (n.d.). N N-Diisopropylethylamine (DIPEA). Available at: [Link]
-
Justdial. (n.d.). Triethylamine Price. Available at: [Link]
-
IndiaMART. (n.d.). Piperazine Anhydrous. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. justdial.com [justdial.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
